Rediocide C
Description
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Properties
Molecular Formula |
C46H54O13 |
|---|---|
Molecular Weight |
814.9 g/mol |
IUPAC Name |
[(1R,2S,5R,6S,7S,8R,10S,11S,14Z,16Z,18R,19S,22R,24R,25S,26R,28S,30S,31R,33S)-6,7,24,25-tetrahydroxy-5-(hydroxymethyl)-10,24,31,33-tetramethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] benzoate |
InChI |
InChI=1S/C46H54O13/c1-24-21-32-43(52)35(24)55-33(48)18-12-11-17-31(54-39(49)27-13-7-5-8-14-27)30-20-19-28(25(30)2)22-41(4,51)45(53)36-26(3)44(32)34(37-42(23-47,56-37)40(43)50)38(45)58-46(57-36,59-44)29-15-9-6-10-16-29/h5-18,24-26,28,30-32,34-38,40,47,50-53H,19-23H2,1-4H3/b17-11-,18-12-/t24-,25-,26+,28+,30-,31+,32+,34-,35-,36-,37?,38+,40+,41+,42-,43+,44-,45-,46-/m0/s1 |
InChI Key |
ZDIWBBJUVBDSOV-JFPUYSSKSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Rediocide C: A Technical Guide to its Isolation, Characterization, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Rediocide C, a daphnane-type diterpenoid isolated from the plant Trigonostemon reidioides. This document details the methodologies for its isolation and purification, summarizes its biological activities with available quantitative data, and proposes a putative mechanism of action based on related compounds.
Introduction
Trigonostemon reidioides (Kurz) Craib, a plant from the Euphorbiaceae family, is a known source of a diverse array of bioactive secondary metabolites. Among these are the rediocides, a series of daphnane (B1241135) diterpenoids that have garnered significant interest for their potent biological activities, including insecticidal and cytotoxic effects. This compound is a member of this family of natural products. This guide serves as a technical resource for researchers interested in the isolation, characterization, and further investigation of this compound for potential therapeutic applications.
Isolation of this compound from Trigonostemon reidioides
The following protocol describes a generalized procedure for the isolation and purification of this compound from the roots of Trigonostemon reidioides, based on established methods for related daphnane diterpenoids.
Experimental Protocol: Extraction and Preliminary Fractionation
-
Plant Material Preparation: Dried and powdered roots of Trigonostemon reidioides are used as the starting material.
-
Extraction: The powdered root material is extracted exhaustively with methanol (B129727) (MeOH) at room temperature. The resulting crude methanol extract is then concentrated under reduced pressure.
-
Solvent Partitioning: The concentrated MeOH extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, dichloromethane (B109758) (CH2Cl2), and ethyl acetate (B1210297) (EtOAc), to yield distinct fractions. The rediocides are typically found in the more polar fractions.
Experimental Protocol: Chromatographic Purification
The CH2Cl2 or EtOAc fraction, which is expected to be enriched with this compound, is subjected to a series of chromatographic steps for purification.
-
Gel Permeation Chromatography: The active fraction is first subjected to gel permeation chromatography on a Sephadex LH-20 column, eluting with methanol, to separate compounds based on their size.
-
Silica (B1680970) Gel Column Chromatography: Fractions from the gel permeation step are then purified by silica gel column chromatography. A gradient elution system, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with a solvent like ethyl acetate or acetone, is employed.
-
High-Performance Liquid Chromatography (HPLC): Final purification to obtain high-purity this compound is achieved using reversed-phase HPLC (RP-HPLC).
-
Column: C18 analytical or semi-preparative column.
-
Mobile Phase: A gradient of acetonitrile (B52724) (ACN) in water is a common mobile phase.
-
Detection: UV detection at an appropriate wavelength (e.g., 210 nm or 254 nm).
-
The following diagram illustrates the general workflow for the isolation of this compound.
Biological Activity of Rediocides
Cytotoxic and Insecticidal Activities of Related Rediocides
The following table summarizes the reported biological activities of other rediocides from T. reidioides.
| Compound | Biological Activity | Quantitative Data (IC50 / LD90) | Reference Cell Line / Organism |
| Rediocide A | Insecticidal | LD90: 0.25 ppm | Ctenocephalides felis (flea) |
| Rediocide B | Insecticidal | LD90: 0.25 ppm | Ctenocephalides felis (flea) |
| Rediocide D | Insecticidal | LD90: 0.5 ppm | Ctenocephalides felis (flea) |
| Rediocide G | Cytotoxic | Not specified | Various cancer cell lines |
Note: The cytotoxic activity of Rediocide G has been reported, but specific IC50 values were not provided in the reviewed literature.
Putative Signaling Pathway
The precise mechanism of action for this compound has not been elucidated. However, studies on the structurally related compound, Rediocide A, have provided insights into a potential signaling pathway. Rediocide A has been shown to overcome tumor immuno-resistance to Natural Killer (NK) cells by down-regulating the expression of CD155, a ligand for the T-cell immunoreceptor with Ig and ITIM domains (TIGIT). This action enhances the cytotoxic activity of NK cells against cancer cells. Furthermore, other daphnane diterpenoids are known to activate Protein Kinase C (PKC).
Based on this information, a putative signaling pathway for this compound is proposed below. It is important to note that this pathway is hypothetical and requires experimental validation for this compound.
Conclusion
This compound, a daphnane diterpenoid from Trigonostemon reidioides, represents a promising natural product for further investigation in drug discovery and development. This guide provides a foundational understanding of its isolation and potential biological activities. The detailed protocols and summarized data are intended to facilitate future research into the therapeutic potential of this compound and other related compounds. Further studies are warranted to elucidate its precise mechanism of action and to quantify its cytotoxic and other biological effects.
An In-depth Technical Guide to the Rediocide C Family of Diterpenoid Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Rediocide C family of diterpenoid compounds, isolated from the plant Trigonostemon reidioides, represents a class of natural products with significant and diverse biological activities.[1][2] This technical guide provides a comprehensive overview of the core members of this family, with a particular focus on Rediocide A, the most extensively studied compound to date. The guide details their effects on key biological pathways, summarizes available quantitative data, and outlines the experimental protocols used in their evaluation. While Rediocide A has emerged as a promising immunomodulatory and anti-cancer agent, this guide also sheds light on the known activities of other family members, including this compound and G, highlighting areas for future research and development.
Core Compounds and Biological Activity
The Rediocide family belongs to the daphnane (B1241135) class of diterpenoids. While sharing a common structural scaffold, subtle variations in their functional groups lead to a range of biological effects, from insecticidal and acaricidal to potent immunomodulatory and cytotoxic activities.[2]
Rediocide A: This compound has garnered significant attention for its ability to enhance the tumor-killing capacity of Natural Killer (NK) cells.[3][4] It acts as an immune checkpoint inhibitor by downregulating the expression of CD155 (also known as the poliovirus receptor) on cancer cells.[3][4] This downregulation disrupts the inhibitory TIGIT/CD155 signaling pathway, thereby unleashing the cytotoxic potential of NK cells against tumors.[3] Furthermore, Rediocide A has been shown to induce G-protein-coupled receptor (GPCR) desensitization through the activation of conventional protein kinase C (PKC), suggesting a broader role in modulating cellular signaling.
This compound: While less studied in the context of cancer, this compound has demonstrated potent acaricidal activity against the house dust mite Dermatophagoides pteronyssinus.[2] It has also been reported to possess antimycobacterial properties.[5] Further research is required to fully elucidate its potential in oncology.
Rediocide G: This member of the family has been identified as being cytotoxic to a variety of cancer cell lines, indicating its potential as an anti-cancer agent.[1] However, detailed quantitative data on its potency across different cell lines are not yet widely available.
Quantitative Data Summary
The following tables summarize the key quantitative findings for the biological activities of the this compound family of compounds.
| Compound | Cell Line | Concentration | Effect | Quantitative Value | Reference |
| Rediocide A | A549 | 100 nM | Increased NK cell-mediated lysis | 3.58-fold | [3][4] |
| Rediocide A | H1299 | 100 nM | Increased NK cell-mediated lysis | 1.26-fold | [3][4] |
| Rediocide A | A549 | 100 nM | Increase in Granzyme B level | 48.01% | [3][4] |
| Rediocide A | H1299 | 100 nM | Increase in Granzyme B level | 53.26% | [3][4] |
| Rediocide A | A549 | 100 nM | Increase in IFN-γ level | 3.23-fold | [3][4] |
| Rediocide A | H1299 | 100 nM | Increase in IFN-γ level | 6.77-fold | [3][4] |
| Rediocide A | A549 | Not Specified | Downregulation of CD155 expression | 14.41% | [3][4] |
| Rediocide A | H1299 | Not Specified | Downregulation of CD155 expression | 11.66% | [3][4] |
| This compound | - | - | Acaricidal Activity (LC50) | 5.59 µg/cm² | [2] |
| This compound | - | - | Antimycobacterial Activity (MIC) | 3.84 µM | [5] |
Signaling Pathways and Mechanisms of Action
Rediocide A-Mediated Enhancement of NK Cell Cytotoxicity
Rediocide A enhances the anti-tumor activity of NK cells by modulating the TIGIT/CD155 immune checkpoint pathway. The diagram below illustrates this mechanism.
Caption: Rediocide A downregulates CD155 on tumor cells, reducing inhibitory signaling through TIGIT on NK cells and promoting cytotoxicity.
Rediocide A-Induced GPCR Desensitization
Rediocide A can also induce the desensitization of G-protein-coupled receptors (GPCRs) by activating conventional protein kinase C (PKC).
Caption: Rediocide A activates conventional PKC, leading to GPCR phosphorylation and subsequent desensitization and internalization.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols employed in the study of the this compound family.
Biophotonic Cytotoxicity Assay
This method provides a sensitive, non-radioactive alternative for measuring cell-mediated cytotoxicity.
Caption: Workflow for the biophotonic cytotoxicity assay to measure cell-mediated killing.
Methodology:
-
Target Cell Preparation: Target cancer cells (e.g., A549, H1299) are stably or transiently transfected with a firefly luciferase reporter gene.
-
Plating: The luciferase-expressing target cells are seeded into microplate wells.
-
Co-culture: Effector cells, such as NK cells, are added to the wells containing the target cells at various effector-to-target (E:T) ratios. The Rediocide compound or vehicle control is also added at this stage.[4]
-
Incubation: The co-culture is incubated for a specific duration (e.g., 24 hours) to allow for cell-mediated killing.[4]
-
Luminescence Measurement: Luciferin, the substrate for luciferase, is added to the wells. The bioluminescent signal, which is proportional to the number of viable target cells, is measured using a luminometer.[6]
-
Data Analysis: A decrease in the bioluminescent signal in the presence of effector cells and the test compound, compared to controls, indicates an increase in cytotoxicity.
Impedance-Based Cytotoxicity Assay
This label-free, real-time method monitors changes in cell adherence to measure cytotoxicity.
Caption: Workflow for the impedance-based cytotoxicity assay for real-time monitoring of cell death.
Methodology:
-
Cell Seeding: Adherent target cancer cells are seeded onto specialized microplates (E-Plates) containing gold microelectrodes.[7][8]
-
Baseline Measurement: The instrument continuously measures the electrical impedance as the cells attach and proliferate on the electrodes. An increase in impedance correlates with increased cell number and adherence.[7][8]
-
Treatment: Once a stable baseline impedance is established, effector cells and the Rediocide compound are added to the wells.
-
Real-Time Monitoring: The impedance is monitored in real-time over an extended period.[8]
-
Data Analysis: Cytotoxicity, which leads to cell rounding and detachment, results in a decrease in impedance. The rate and magnitude of this decrease are used to quantify the cytotoxic effect.[7]
Conclusion and Future Directions
The this compound family of diterpenoids, particularly Rediocide A, presents a compelling case for further investigation in the fields of immuno-oncology and cell signaling. The well-documented ability of Rediocide A to enhance NK cell-mediated tumor killing by targeting the TIGIT/CD155 axis provides a strong rationale for its development as a potential therapeutic agent. The quantitative data available for Rediocide A offers a solid foundation for dose-response studies and further mechanistic investigations.
Significant opportunities exist for future research. A more thorough investigation into the cytotoxic properties of this compound and G against a broad panel of cancer cell lines is warranted to identify their potential as direct anti-cancer agents. The elucidation of the precise molecular interactions within the PKC and GPCR signaling pathways modulated by Rediocide A will provide a more complete understanding of its mechanism of action. Furthermore, pre-clinical in vivo studies are a critical next step to validate the promising in vitro findings and to assess the safety and efficacy of these compounds in a whole-organism context. The continued exploration of this fascinating family of natural products holds the potential to yield novel and effective therapies for cancer and other diseases.
References
- 1. A new cytotoxic daphnane diterpenoid, rediocide G, from Trigonostemon reidioides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. tandfonline.com [tandfonline.com]
- 4. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biophotonic cytotoxicity assay for high-throughput screening of cytolytic killing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Online Measurement of Real-Time Cytotoxic Responses Induced by Multi-Component Matrices, such as Natural Products, through Electric Cell-Substrate Impedance Sensing (ECIS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An impedance-based cytotoxicity assay for real-time and label-free assessment of T-cell-mediated killing of adherent cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Rediocide C: A Technical Guide to its Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rediocide C is a naturally occurring daphnane-type diterpenoid orthoester isolated from the plant Trigonostemon reidioides.[1] This complex molecule has garnered significant interest within the scientific community due to its potent biological activities, including insecticidal, anti-mycobacterial, and anti-HIV properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, intended to support research and development efforts.
Chemical Identity and Structure
This compound is classified as a daphnane-type diterpenoid, characterized by a complex fused ring system. Its chemical structure was elucidated through spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and mass spectrometry.
Table 1: Chemical Identification of this compound
| Identifier | Value | Source |
| Molecular Formula | C46H54O13 | [2] |
| Molecular Weight | 814.9 g/mol | [2] |
| CAS Number | 677277-98-4 | [2] |
| Chemical Class | Daphnane-type Diterpenoid Orthoester | [1] |
Physical Properties
Quantitative data on the physical properties of this compound are limited in publicly available literature. However, some key characteristics have been reported.
Table 2: Physical Properties of this compound
| Property | Value | Experimental Protocol |
| Melting Point | Not reported | A standard method for determining the melting point of a crystalline solid involves using a melting point apparatus. A small, powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range from the onset of melting to complete liquefaction is recorded. For an accurate determination, a slow heating rate (e.g., 1-2 °C/min) is crucial in the vicinity of the expected melting point. |
| Boiling Point | Not reported | Due to its high molecular weight and complex structure, this compound is expected to have a very high boiling point and would likely decompose before boiling under atmospheric pressure. Experimental determination would require specialized techniques such as vacuum distillation, which is not commonly performed for such non-volatile compounds. |
| Density | 1.45 ± 0.1 g/cm³ (calculated) | This value is a calculated density and has not been experimentally verified in the available literature. Experimental determination for a solid would typically involve methods like gas pycnometry. |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. | Solubility is typically determined by adding a known amount of the solute (this compound) to a known volume of the solvent at a specific temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved solute is measured, often using spectroscopic methods like UV-Vis or HPLC. |
| Appearance | Not explicitly reported, but likely a crystalline or amorphous solid. | Visual inspection of the purified compound. |
Chemical Properties and Reactivity
As a daphnane-type diterpenoid orthoester, this compound possesses a complex and reactive chemical structure.
Table 3: Chemical Properties and Stability of this compound
| Property | Description | Experimental Protocol for Assessment |
| Stability | Can be stored at 2-8°C for up to 24 months. In solution (e.g., in DMSO), it is recommended to store in aliquots at -20°C for up to two weeks to maintain stability. | Stability studies typically involve storing the compound under controlled conditions (temperature, humidity, light) for extended periods. The purity and degradation of the compound are monitored at regular intervals using analytical techniques like High-Performance Liquid Chromatography (HPLC) to quantify the parent compound and identify any degradation products. |
| Reactivity | The orthoester functional group is susceptible to hydrolysis under acidic conditions. The ester linkages are also prone to hydrolysis under both acidic and basic conditions. The molecule contains multiple stereocenters, and epimerization at certain positions could occur under specific conditions. | Reactivity can be assessed by subjecting this compound to various conditions (e.g., different pH values, temperatures, oxidizing/reducing agents) and monitoring the reaction progress using techniques like NMR, LC-MS, or GC-MS to identify reaction products and determine reaction kinetics. |
Experimental Protocols
Isolation of this compound from Trigonostemon reidioides
While a detailed, step-by-step protocol for the isolation of this compound is not available in a single source, the general procedure involves solvent extraction of the plant material followed by chromatographic separation.
Workflow for Isolation:
Caption: General workflow for the isolation of this compound.
Methodology:
-
Extraction: The dried and powdered roots of Trigonostemon reidioides are subjected to extraction with an organic solvent like methanol or hexane.
-
Fractionation: The resulting crude extract is then partitioned between immiscible solvents (e.g., hexane and methanol) to separate compounds based on their polarity.
-
Chromatography: The fractions are further purified using various chromatographic techniques, such as column chromatography on silica gel.
-
Final Purification: Final purification to obtain pure this compound is typically achieved using preparative High-Performance Liquid Chromatography (HPLC).
Biological Activity and Potential Mechanisms of Action
This compound has demonstrated significant biological activities, which are areas of active research.
Insecticidal Activity
This compound exhibits potent insecticidal properties. While the precise molecular mechanism for this compound has not been fully elucidated, daphnane (B1241135) diterpenoids are known to be neurotoxins in insects.
Hypothesized Mechanism of Insecticidal Action:
Caption: Hypothesized insecticidal mechanism of this compound.
Anti-mycobacterial Activity
This compound has shown activity against Mycobacterium tuberculosis. The mechanism of action for terpenoids against mycobacteria is often attributed to the disruption of the bacterial cell membrane.
Postulated Anti-mycobacterial Mechanism:
Caption: Postulated anti-mycobacterial mechanism of this compound.
Conclusion
This compound is a structurally complex natural product with significant therapeutic and agrochemical potential. While its basic chemical and physical properties have been outlined, further research is required to fully characterize this molecule. Specifically, detailed experimental determination of its physical constants and a deeper understanding of its molecular mechanisms of action will be crucial for its future development and application. This guide serves as a foundational resource for scientists and researchers dedicated to advancing the study of this compound.
References
Rediocide C: A Technical Overview of a Bioactive Diterpenoid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rediocide C is a complex diterpenoid isolated from the roots of Trigonostemon reidioides, a plant species found in Southeast Asia.[1] As a member of the daphnane (B1241135) family of diterpenoids, this compound possesses a highly oxygenated and intricate molecular architecture, which contributes to its notable biological activities. This technical guide provides a comprehensive overview of the known physicochemical properties and biological activities of this compound, intended to serve as a resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Physicochemical Properties
This compound is characterized by the following molecular identifiers and properties:
| Property | Value | Reference |
| CAS Number | 677277-98-4 | [1][2][][4] |
| Molecular Formula | C46H54O13 | [2][][5] |
| Molecular Weight | 814.91 g/mol | [4] |
| Source | Trigonostemon reidioides (Kurz) Craib | [1][5] |
Biological Activities and Quantitative Data
This compound has demonstrated significant bioactivity in two key areas: as an acaricidal agent against house dust mites and as an antimycobacterial agent against the causative organism of tuberculosis.
| Biological Activity | Target Organism | Metric | Value | Reference |
| Acaricidal | Dermatophagoides pteronyssinus | LC50 | 5.59 µg/cm² | [1] |
| Antimycobacterial | Mycobacterium tuberculosis | MIC | 3.84 µM | [1] |
Experimental Protocols
Acaricidal Activity Assay (Plausible Protocol)
This protocol describes a method for determining the lethal concentration (LC50) of this compound against the common house dust mite, Dermatophagoides pteronyssinus.
-
Preparation of Test Substance: this compound is dissolved in an appropriate solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. A series of dilutions are then prepared from the stock solution to achieve a range of test concentrations.
-
Test Arenas: A defined area (e.g., 1 cm²) on a suitable substrate, such as filter paper or glass, is treated with a specific volume of each this compound dilution. The solvent is allowed to evaporate completely.
-
Mite Exposure: A known number of adult house dust mites (e.g., 20-30) are introduced into each test arena. The arenas are then maintained under controlled conditions of temperature and humidity (e.g., 25°C and 75% relative humidity) for a specified period (e.g., 24 or 48 hours).
-
Mortality Assessment: After the exposure period, the number of dead and live mites in each arena is counted under a microscope. Mites that are unable to move when prodded are considered dead.
-
Data Analysis: The percentage mortality is calculated for each concentration of this compound. The LC50 value, the concentration that causes 50% mortality of the mites, is then determined using probit analysis or other appropriate statistical methods.
Antimycobacterial Activity Assay (Plausible Protocol)
This protocol outlines a broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of this compound against Mycobacterium tuberculosis.[6][7][8][9][10]
-
Preparation of Test Substance: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate containing a liquid culture medium suitable for M. tuberculosis, such as Middlebrook 7H9 broth.
-
Inoculum Preparation: A standardized inoculum of M. tuberculosis H37Rv is prepared to a specific turbidity, corresponding to a known concentration of colony-forming units (CFU) per milliliter.
-
Inoculation: Each well of the microtiter plate, containing the diluted this compound, is inoculated with the bacterial suspension. Control wells containing medium only (sterility control) and medium with the bacterial inoculum (growth control) are also included.
-
Incubation: The microtiter plate is sealed and incubated at 37°C for a period of 7 to 14 days, or until visible growth is observed in the growth control wells.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of M. tuberculosis. This is determined by visual inspection of the microtiter plate.
Visualizations
Experimental Workflow for Antimycobacterial Activity
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Signaling Pathway of a Related Diterpenoid: Rediocide A
Disclaimer: The following diagram illustrates the signaling pathway of Rediocide A, a structurally related compound from the same plant source. The direct relevance of this pathway to this compound has not been experimentally confirmed and is presented here for contextual and comparative purposes.
Recent research has shown that Rediocide A can overcome tumor immuno-resistance to Natural Killer (NK) cells by downregulating the expression of CD155 on non-small cell lung cancer cells.[11][12] CD155 is a ligand for the immune checkpoint receptor TIGIT, which is expressed on NK cells and T cells. By reducing CD155 levels, Rediocide A may disrupt the inhibitory TIGIT/CD155 signaling axis, thereby enhancing the cytotoxic activity of NK cells against tumor cells.[11][12][13]
Caption: Speculative signaling pathway of Rediocide A, a related compound.
Conclusion
This compound is a promising bioactive natural product with demonstrated acaricidal and antimycobacterial properties. Further research is warranted to fully elucidate its mechanisms of action and to explore its potential for development into new therapeutic or pest control agents. The information provided in this technical guide serves as a foundational resource to stimulate and support future investigations into this intriguing diterpenoid.
References
- 1. This compound | CAS:677277-98-4 | Manufacturer ChemFaces [chemfaces.com]
- 2. This compound | 677277-98-4 | CCB27798 | Biosynth [biosynth.com]
- 4. 677277-98-4[this compound Analysis control]- Jizhi Biochemical [acmec.com.cn]
- 5. This compound | 天然产物 | MCE [medchemexpress.cn]
- 6. EUCAST: Public Consultations [eucast.org]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. A Microtitre Plate Dilution Method for Minimum Killing Concentration Is Developed to Evaluate Metabolites-Enabled Killing of Bacteria by β-lactam Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Blocking TIGIT/CD155 signalling reverses CD8+ T cell exhaustion and enhances the antitumor activity in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Immunotherapeutic Potential of Rediocide C: A Technical Whitepaper
For Immediate Release
This technical guide provides an in-depth analysis of the biological activities of Rediocide C, a promising natural compound with significant potential in cancer immunotherapy. The document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.
Executive Summary
This compound has emerged as a potent immunomodulatory agent that enhances the cytotoxic activity of Natural Killer (NK) cells against cancer cells. Its primary mechanism involves the downregulation of the immune checkpoint protein CD155 on tumor cells, thereby releasing the inhibitory signal on NK cells and augmenting their anti-tumor response. This whitepaper synthesizes the current understanding of this compound's biological effects, presenting key data and methodologies for its study.
Core Biological Activity: Overcoming Tumor Immuno-Resistance
The principal biological function of this compound is its ability to counteract tumor-induced immunosuppression, specifically by enhancing the efficacy of NK cell-mediated cytotoxicity.[1][2] NK cells are a vital component of the innate immune system, tasked with eliminating malignant cells.[1] However, tumors often develop mechanisms to evade this surveillance. This compound has been shown to disrupt these evasive strategies, rendering cancer cells more susceptible to NK cell attack.[1][2]
The mechanism of action of this compound is multifaceted and includes:
-
Downregulation of CD155: this compound significantly reduces the expression of CD155 on the surface of non-small cell lung cancer (NSCLC) cells.[1][2] CD155 is a ligand for the TIGIT receptor on NK cells, and their interaction transmits an inhibitory signal that dampens the NK cell's anti-tumor activity.[2] By decreasing CD155 levels, this compound effectively removes this inhibitory checkpoint.
-
Enhanced Granzyme B Release: NK cells induce apoptosis in target cells through the release of cytotoxic granules containing granzyme B.[1] Treatment with this compound leads to a marked increase in the secretion of granzyme B by NK cells when co-cultured with tumor cells.[1][2]
-
Increased IFN-γ Production: Interferon-gamma (IFN-γ), a cytokine with potent anti-tumor effects, is produced in greater quantities by NK cells in the presence of this compound.[1][2]
-
Promotion of NK Cell-Tumor Cell Conjugation: The formation of a stable synapse between an NK cell and a tumor cell is a prerequisite for effective killing. This compound has been observed to increase the formation of these critical cell-cell conjugates.[1]
Quantitative Analysis of Biological Effects
The following tables provide a consolidated view of the quantitative data from studies investigating the effects of this compound.
Table 1: Enhancement of NK Cell-Mediated Lysis of NSCLC Cells by this compound [1][2]
| Cell Line | This compound Concentration | Fold Increase in Lysis | Percentage of Cell Lysis (Vehicle vs. This compound) |
| A549 | 100 nM | 3.58 | 21.86% vs. 78.27% |
| H1299 | 100 nM | 1.26 | 59.18% vs. 74.78% |
Table 2: Impact of this compound on Granzyme B and IFN-γ Levels [1][2]
| Cell Line | This compound Concentration | Increase in Granzyme B Secretion | Fold Increase in IFN-γ Production |
| A549 | 100 nM | 48.01% | 3.23 |
| H1299 | 100 nM | 53.26% | 6.77 |
Table 3: Modulation of CD155 Expression on NSCLC Cells by this compound [1][2]
| Cell Line | This compound Treatment | Reduction in CD155 Expression |
| A549 | 100 nM | 14.41% |
| H1299 | 100 nM | 11.66% |
Detailed Experimental Protocols
The following section outlines the key experimental methodologies employed in the characterization of this compound's biological activities.
Cell Culture and Reagents
-
Cell Lines: Human non-small cell lung cancer cell lines (A549 and H1299) and the human NK cell line (NK-92) are utilized.[3]
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere containing 5% CO2.[4][5]
-
This compound Preparation: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, with the final DMSO concentration in culture not exceeding 0.1%.[3]
NK Cell-Mediated Cytotoxicity Assays
-
Biophotonic Assay:
-
Target tumor cells (A549, H1299) are transduced to express luciferase.
-
Target cells are seeded into 96-well plates.
-
NK-92 cells are added at various effector-to-target ratios.
-
Co-cultures are treated with this compound (10 or 100 nM) or vehicle control for 24 hours.[3]
-
Luciferase activity is measured to quantify target cell viability, with a decrease indicating cell lysis.
-
-
Impedance-Based Assay: Real-time monitoring of tumor cell lysis is performed using an impedance-based cell analyzer, which measures changes in electrical impedance as cells are killed.[3]
Flow Cytometry Analysis
-
Intracellular Granzyme B: Co-cultured cells are harvested, fixed, permeabilized, and stained with a fluorescently-labeled anti-granzyme B antibody for quantification.[3]
-
Surface CD155 Expression: Tumor cells treated with this compound are stained with a fluorescently-labeled anti-CD155 antibody to measure surface expression levels.[3]
-
NK Cell-Tumor Cell Conjugation: NK cells and tumor cells are labeled with distinct fluorescent dyes before co-incubation. The percentage of dual-labeled events (conjugates) is determined by flow cytometry.[1]
Enzyme-Linked Immunosorbent Assay (ELISA)
-
IFN-γ Measurement: Supernatants from the cell co-cultures are collected, and the concentration of IFN-γ is quantified using a commercial ELISA kit, following the manufacturer's protocol.[3]
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key molecular interactions and experimental procedures.
References
- 1. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for the generation and assessment of functional macrophages from mouse bone marrow cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Rediocide-A in In Vitro Cell Culture Studies
Introduction
Rediocide-A is a natural product isolated from Trigonostemon reidioides. It has been identified as a potential immune checkpoint inhibitor that can enhance the tumor-killing activity of Natural Killer (NK) cells.[1][2][3][4] This document provides detailed protocols for studying the effects of Rediocide-A in in vitro cell culture models, particularly focusing on its ability to overcome tumor immuno-resistance. These protocols are intended for researchers in oncology, immunology, and drug development.
Mechanism of Action
Rediocide-A enhances the cytolytic function of NK cells against cancer cells by downregulating the expression of CD155 (also known as the poliovirus receptor) on the surface of tumor cells.[1][2] CD155 is a ligand for the T-cell immunoreceptor with Ig and ITIM domains (TIGIT), an inhibitory receptor expressed on NK cells and T cells.[5][6] By binding to TIGIT, CD155 sends an inhibitory signal to the NK cell, suppressing its cytotoxic activity. Rediocide-A-mediated downregulation of CD155 on tumor cells reduces this inhibitory signaling, thereby unleashing the anti-tumor activity of NK cells.[1][2]
Data Presentation: Efficacy of Rediocide-A
The following tables summarize the quantitative data from studies on Rediocide-A's effects on non-small cell lung cancer (NSCLC) cell lines A549 and H1299 when co-cultured with NK cells.
Table 1: Effect of Rediocide-A on NK Cell-Mediated Cytotoxicity
| Cell Line | Treatment (100 nM Rediocide-A) | Fold Increase in Lysis |
| A549 | 24 hours | 3.58 |
| H1299 | 24 hours | 1.26 |
Data extracted from studies demonstrating enhanced lysis of tumor cells by NK cells in the presence of Rediocide-A.[1][2]
Table 2: Effect of Rediocide-A on NK Cell Effector Functions
| Cell Line | Treatment (100 nM Rediocide-A) | Parameter | % Increase / Fold Increase |
| A549 | 24 hours | Granzyme B Level | 48.01% |
| H1299 | 24 hours | Granzyme B Level | 53.26% |
| A549 | 24 hours | IFN-γ Secretion | 3.23-fold |
| H1299 | 24 hours | IFN-γ Secretion | 6.77-fold |
This table shows the enhancement of NK cell effector molecules after treatment with Rediocide-A.[1][2]
Table 3: Effect of Rediocide-A on CD155 Expression on Tumor Cells
| Cell Line | Treatment (100 nM Rediocide-A) | % Decrease in CD155 Expression |
| A549 | 24 hours | 14.41% |
| H1299 | 24 hours | 11.66% |
This table illustrates the direct effect of Rediocide-A on the expression of the inhibitory ligand CD155 on cancer cells.[1][2]
Experimental Protocols
Here are detailed protocols for key experiments to investigate the in vitro effects of Rediocide-A.
Protocol 1: Cell Culture and Maintenance
-
Cell Lines:
-
Human NSCLC cell lines: A549 and H1299.
-
Human Natural Killer cell line: NK-92, or primary NK cells isolated from peripheral blood mononuclear cells (PBMCs).
-
-
Culture Media:
-
For A549 and H1299: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
For NK-92: Alpha-MEM with 12.5% FBS, 12.5% horse serum, and recombinant human IL-2 (100-200 U/mL).
-
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells every 2-3 days to maintain logarithmic growth.
Protocol 2: In Vitro Co-culture Cytotoxicity Assay
This protocol is designed to assess the ability of Rediocide-A to enhance NK cell-mediated killing of tumor cells.
-
Preparation of Target Cells (A549/H1299):
-
Seed 1 x 10^4 tumor cells per well in a 96-well flat-bottom plate and allow them to adhere overnight.
-
-
Preparation of Effector Cells (NK cells):
-
Harvest NK cells, wash with PBS, and resuspend in fresh culture medium.
-
-
Treatment and Co-culture:
-
The following day, remove the medium from the target cells.
-
Add NK cells to the wells at various Effector-to-Target (E:T) ratios (e.g., 2:1, 1:1).
-
Treat the co-culture with different concentrations of Rediocide-A (e.g., 10 nM, 100 nM) or vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for 24 hours at 37°C.
-
-
Measurement of Cytotoxicity:
-
Use a standard cytotoxicity assay such as a biophotonic cytotoxicity assay (if using luciferase-expressing target cells) or an impedance-based assay.[1] Alternatively, a lactate (B86563) dehydrogenase (LDH) release assay can be used.
-
Calculate the percentage of specific lysis according to the assay manufacturer's instructions.
-
Protocol 3: Flow Cytometry Analysis of CD155 Expression
This protocol is to determine the effect of Rediocide-A on the surface expression of CD155 on tumor cells.
-
Cell Seeding and Treatment:
-
Seed A549 or H1299 cells in a 6-well plate.
-
Once the cells reach 70-80% confluency, treat them with Rediocide-A (e.g., 100 nM) or vehicle control for 24 hours.
-
-
Cell Harvesting and Staining:
-
Harvest the cells using a non-enzymatic cell dissociation solution.
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Incubate the cells with a fluorochrome-conjugated anti-human CD155 antibody or an isotype control antibody for 30 minutes at 4°C in the dark.
-
-
Data Acquisition and Analysis:
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the median fluorescence intensity (MFI) of CD155 to quantify its expression level.
-
Protocol 4: Measurement of Granzyme B and IFN-γ Release
This protocol measures key effector molecules released by NK cells.
-
Co-culture Setup:
-
Set up the co-culture of NK cells and tumor cells as described in Protocol 2.
-
-
Sample Collection:
-
After the 24-hour incubation, centrifuge the plate and collect the supernatant for IFN-γ analysis.
-
Harvest the total cell population for intracellular Granzyme B analysis.
-
-
IFN-γ ELISA:
-
Quantify the concentration of IFN-γ in the collected supernatants using a human IFN-γ ELISA kit according to the manufacturer's protocol.[1]
-
-
Intracellular Granzyme B Staining for Flow Cytometry:
-
Stain the harvested cells with surface markers for NK cells (e.g., CD56).
-
Fix and permeabilize the cells using a fixation/permeabilization kit.
-
Stain for intracellular Granzyme B using a fluorochrome-conjugated anti-human Granzyme B antibody.
-
Analyze the percentage of Granzyme B-positive NK cells and their MFI by flow cytometry.
-
Visualizations
References
- 1. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Immunoreceptor TIGIT inhibits the cytotoxicity of human cytokine-induced killer cells by interacting with CD155 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Rediocide C in NK Cell Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Rediocide C (interchangeably referred to as Rediocide-A or Red-A in cited literature) in Natural Killer (NK) cell cytotoxicity assays. This compound has been identified as a promising natural product that can enhance the tumor-killing capabilities of NK cells, making it a valuable tool for immuno-oncology research and drug development.
Introduction
Natural Killer (NK) cells are crucial components of the innate immune system, capable of recognizing and eliminating malignant and virally infected cells.[1][2] However, tumor cells can develop mechanisms to evade NK cell-mediated killing. This compound, a natural product, has been shown to counteract these evasion strategies, thereby augmenting the anti-tumor immune response.[3][4] These notes detail the underlying mechanism of this compound and provide standardized protocols for its application in NK cell cytotoxicity assays.
Mechanism of Action
This compound enhances NK cell cytotoxicity primarily by down-regulating the expression of CD155 (also known as the poliovirus receptor) on tumor cells.[3][4] CD155 is a ligand for the inhibitory receptor TIGIT (T cell immunoreceptor with Ig and ITIM domains) expressed on NK cells and T cells.[3][4] By reducing CD155 levels, this compound disrupts the inhibitory TIGIT/CD155 signaling pathway, thereby "releasing the brakes" on NK cell activity and promoting their anti-tumor functions.[3][4] This leads to increased degranulation, and enhanced secretion of cytotoxic molecules like granzyme B and pro-inflammatory cytokines such as Interferon-gamma (IFN-γ).[3][5][6]
Signaling Pathway Modulated by this compound
The following diagram illustrates the signaling pathway affected by this compound, leading to enhanced NK cell-mediated cytotoxicity.
Caption: this compound enhances NK cell activity by down-regulating CD155 on tumor cells.
Data Presentation
The following tables summarize the quantitative effects of this compound on NK cell-mediated cytotoxicity and function.
Table 1: Effect of this compound on NK Cell-Mediated Lysis of Tumor Cells [3][4]
| Cell Line | This compound Concentration | Fold Increase in Lysis |
| A549 | 100 nM | 3.58 |
| H1299 | 100 nM | 1.26 |
Table 2: Effect of this compound on NK Cell Effector Functions [3][4]
| Target Cell Line | This compound Concentration | Parameter | Percent Increase |
| A549 | 100 nM | Granzyme B Level | 48.01% |
| H1299 | 100 nM | Granzyme B Level | 53.26% |
| A549 | 100 nM | IFN-γ Level | 223% (3.23-fold) |
| H1299 | 100 nM | IFN-γ Level | 577% (6.77-fold) |
Table 3: Effect of this compound on CD155 Expression on Tumor Cells [3][4]
| Cell Line | This compound Concentration | Percent Decrease in CD155 Expression |
| A549 | 100 nM | 14.41% |
| H1299 | 100 nM | 11.66% |
Experimental Protocols
Detailed methodologies for key experiments involving this compound in NK cell cytotoxicity assays are provided below.
Protocol 1: General Cell Culture and Treatment
This protocol describes the basic culture of target tumor cells and NK cells, and the treatment with this compound.
Materials:
-
Target tumor cell lines (e.g., A549, H1299)
-
NK cells (primary or cell lines like NK-92)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% penicillin/streptomycin, and for NK cells, IL-2)
-
This compound stock solution (in DMSO)
-
Vehicle control (0.1% DMSO in culture medium)
Procedure:
-
Culture target tumor cells and NK cells in their respective complete media at 37°C in a 5% CO2 incubator.
-
Seed the target cells in appropriate well plates for the specific assay.
-
Prepare working concentrations of this compound (e.g., 10 nM and 100 nM) by diluting the stock solution in the culture medium.[3][4]
-
Treat the tumor cells or the co-culture of tumor and NK cells with the prepared this compound solutions or vehicle control.
Protocol 2: NK Cell Cytotoxicity Assay (Flow Cytometry-Based)
This protocol outlines a common method to assess the killing of target cells by NK cells.
Materials:
-
Treated target tumor cells and NK cells (from Protocol 1)
-
Cell labeling dye (e.g., CFSE for target cells)
-
Viability dye (e.g., 7-AAD or Propidium Iodide)
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Label the target tumor cells with a fluorescent dye like CFSE according to the manufacturer's protocol to distinguish them from NK cells.
-
Co-culture the labeled target cells with NK cells at various effector-to-target (E:T) ratios (e.g., 1:1, 2:1).[6]
-
Add this compound or vehicle control to the co-culture.
-
Incubate for 4-6 hours at 37°C.
-
After incubation, harvest the cells and stain with a viability dye (e.g., 7-AAD).
-
Analyze the samples using a flow cytometer.
-
The percentage of dead target cells is determined by gating on the CFSE-positive population and then quantifying the 7-AAD-positive cells within that gate.
Protocol 3: NK Cell Degranulation Assay (CD107a Expression)
This protocol measures the degranulation of NK cells, a key indicator of their cytotoxic activity.
Materials:
-
Treated target tumor cells and NK cells (from Protocol 1)
-
Anti-CD107a antibody conjugated to a fluorophore
-
Monensin or other protein transport inhibitor
-
FACS buffer
-
Flow cytometer
Procedure:
-
Co-culture NK cells and target cells in the presence of this compound or vehicle control.
-
Add anti-CD107a antibody directly to the co-culture.
-
Add a protein transport inhibitor (e.g., Monensin) to prevent the internalization of the CD107a antibody.
-
Incubate for 4-6 hours at 37°C.
-
Harvest the cells and stain for other NK cell surface markers if desired (e.g., CD56).
-
Analyze the samples by flow cytometry, gating on the NK cell population to determine the percentage of CD107a-positive cells.
Protocol 4: Measurement of Granzyme B and IFN-γ Secretion
This protocol details how to measure the release of key cytotoxic and signaling molecules from NK cells.
Materials:
-
Supernatants from the co-culture of NK and target cells treated with this compound or vehicle control.
-
Granzyme B ELISA kit
-
IFN-γ ELISA kit
-
Microplate reader
Procedure:
-
Set up the co-culture as described in Protocol 1 and incubate for 24 hours.[3][4]
-
After incubation, centrifuge the plate to pellet the cells.
-
Carefully collect the supernatants.
-
Perform ELISA for Granzyme B and IFN-γ on the collected supernatants according to the manufacturer's instructions.[3][4]
-
Read the absorbance using a microplate reader and calculate the concentrations based on the standard curve.
Experimental Workflow
The following diagram provides a visual representation of the general experimental workflow for assessing the effect of this compound on NK cell cytotoxicity.
Caption: General workflow for studying this compound's effect on NK cell cytotoxicity.
References
- 1. What Inhibits Natural Killers’ Performance in Tumour - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Molecular Mechanism of Natural Killer Cells Function and Its Importance in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Studying CD155 Downregulation Using Rediocide-A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rediocide-A, a natural product isolated from a traditional Chinese medicine, has emerged as a promising small molecule for cancer research, particularly in the field of immuno-oncology.[1][2] This compound has been shown to effectively downregulate the expression of the immune checkpoint ligand CD155 (also known as the poliovirus receptor) on the surface of cancer cells.[1][2] The downregulation of CD155 by Rediocide-A has significant functional consequences, most notably the enhancement of natural killer (NK) cell-mediated cytotoxicity against tumor cells.[1][2]
CD155 is frequently overexpressed in various malignancies and plays a dual role in tumor progression.[3] It can promote tumor cell proliferation, migration, and invasion.[3] Furthermore, by engaging with inhibitory receptors such as TIGIT on immune cells, CD155 contributes to an immunosuppressive tumor microenvironment, allowing cancer cells to evade immune surveillance.[4] Therefore, targeting CD155 is a compelling strategy for cancer therapy.
These application notes provide a comprehensive overview of the use of Rediocide-A as a tool to study CD155 downregulation, its effects on anti-tumor immunity, and detailed protocols for relevant in vitro experiments.
Data Presentation
The following tables summarize the quantitative effects of Rediocide-A on CD155 expression and NK cell effector functions as reported in the literature.
Table 1: Effect of Rediocide-A on CD155 Expression in Non-Small Cell Lung Cancer (NSCLC) Cells [1][2]
| Cell Line | Treatment Concentration | Duration | % Downregulation of CD155 |
| A549 | 100 nM | 24 h | 14.41% |
| H1299 | 100 nM | 24 h | 11.66% |
Table 2: Enhancement of NK Cell-Mediated Cytotoxicity by Rediocide-A [1][2]
| Target Cell Line | Treatment Concentration | Duration | Fold Increase in Lysis |
| A549 | 100 nM | 24 h | 3.58 |
| H1299 | 100 nM | 24 h | 1.26 |
Table 3: Effect of Rediocide-A on NK Cell Effector Molecule Secretion [1][2]
| Target Cell Line | Treatment Concentration | Duration | Increase in Granzyme B Level | Fold Increase in IFN-γ Level |
| A549 | 100 nM | 24 h | 48.01% | 3.23 |
| H1299 | 100 nM | 24 h | 53.26% | 6.77 |
Putative Signaling Pathway and Experimental Workflow
The precise signaling pathway through which Rediocide-A downregulates CD155 has not been fully elucidated. However, based on known regulatory mechanisms of CD155 and common targets of natural product-based anti-cancer agents, a putative pathway can be proposed. Key signaling molecules such as STAT3, SHP2, and c-Myc are often implicated in the regulation of genes involved in cell proliferation and immune evasion.[5][6][7] The following diagram illustrates a hypothetical mechanism where Rediocide-A may inhibit one of these pathways, leading to reduced CD155 expression.
Caption: Putative signaling pathway for Rediocide-A-mediated CD155 downregulation.
The following diagram outlines a typical experimental workflow to investigate the effects of Rediocide-A on CD155 expression and its functional consequences.
Caption: Experimental workflow for studying Rediocide-A's effects.
Experimental Protocols
1. Cell Culture and Treatment with Rediocide-A
-
Materials:
-
Cancer cell lines (e.g., A549, H1299)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Rediocide-A stock solution (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO₂)
-
-
Protocol:
-
Culture cancer cells in T-75 flasks until they reach 70-80% confluency.
-
Trypsinize and seed the cells into appropriate culture plates (e.g., 6-well plates for protein/RNA analysis, 96-well plates for cytotoxicity assays).
-
Allow cells to adhere overnight.
-
Prepare working concentrations of Rediocide-A by diluting the stock solution in a complete culture medium. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Remove the old medium from the cells and replace it with the medium containing Rediocide-A or vehicle control.
-
Incubate the cells for the desired time period (e.g., 24 hours).[1][2]
-
After incubation, harvest the cells for downstream analysis.
-
2. Analysis of CD155 Expression by Flow Cytometry
-
Materials:
-
Treated and control cells
-
Phosphate-Buffered Saline (PBS)
-
FACS buffer (PBS with 1% BSA)
-
Primary antibody: Anti-CD155 antibody (PE-conjugated or unconjugated)
-
Isotype control antibody
-
Secondary antibody (if using an unconjugated primary antibody, e.g., FITC-conjugated anti-mouse IgG)
-
Flow cytometer
-
-
Protocol:
-
Harvest cells by trypsinization and wash once with PBS.
-
Resuspend the cell pellet in FACS buffer to a concentration of 1x10⁶ cells/mL.
-
Aliquot 100 µL of the cell suspension into flow cytometry tubes.
-
Add the anti-CD155 antibody or isotype control to the respective tubes at the manufacturer's recommended concentration.
-
Incubate for 30-45 minutes at 4°C in the dark.
-
Wash the cells twice with 1 mL of FACS buffer, centrifuging at 300 x g for 5 minutes between washes.
-
If using an unconjugated primary antibody, resuspend the cells in 100 µL of FACS buffer containing the fluorescently labeled secondary antibody and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice as described in step 6.
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
3. Analysis of Total CD155 Protein by Western Blot
-
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody: Anti-CD155 antibody
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CD155 antibody and loading control antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the chemiluminescent substrate and visualize the bands using an imaging system.[11][12][13]
-
4. NK Cell-Mediated Cytotoxicity Assay
-
Materials:
-
Rediocide-A-treated and control target cancer cells
-
Effector cells: Human NK cells (e.g., primary NK cells or NK-92 cell line)
-
96-well U-bottom plates
-
Cytotoxicity detection kit (e.g., LDH release assay kit or Calcein-AM release assay)
-
-
Protocol (LDH Release Assay):
-
Seed target cells in a 96-well plate and treat with Rediocide-A as described in Protocol 1.
-
On the day of the assay, prepare effector NK cells at various concentrations to achieve different Effector:Target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1).
-
Carefully remove the medium from the target cells and add 100 µL of fresh medium.
-
Add 100 µL of the NK cell suspension to the wells containing the target cells.
-
Set up control wells:
-
Target spontaneous release (target cells only)
-
Target maximum release (target cells with lysis buffer)
-
Effector spontaneous release (effector cells only)
-
Volume control (medium only)
-
-
Incubate the plate for 4-6 hours at 37°C, 5% CO₂.
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Add the LDH reaction mixture according to the manufacturer's instructions and incubate in the dark.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of specific lysis using the formula provided by the kit manufacturer.[14][15][16]
-
5. Measurement of IFN-γ and Granzyme B Secretion by ELISA
-
Materials:
-
Supernatants from the NK cell-mediated cytotoxicity assay
-
Human IFN-γ and Granzyme B ELISA kits
-
ELISA plate reader
-
-
Protocol:
-
Collect the supernatants from the co-culture of NK cells and target cells as described in the cytotoxicity assay.
-
Perform the ELISA for IFN-γ and Granzyme B according to the manufacturer's instructions for the specific kits.
-
Briefly, this involves coating a 96-well plate with a capture antibody, adding the supernatants, followed by a detection antibody, a substrate solution, and a stop solution.
-
Measure the absorbance at the specified wavelength using an ELISA plate reader.
-
Calculate the concentration of IFN-γ and Granzyme B in the samples by comparing the absorbance values to a standard curve.[1][2]
-
Conclusion
Rediocide-A serves as a valuable research tool for investigating the role of CD155 in cancer immunology. Its ability to downregulate CD155 expression and consequently enhance NK cell-mediated anti-tumor responses provides a platform to explore the therapeutic potential of targeting the CD155-TIGIT axis. The protocols outlined in these application notes offer a framework for researchers to study the effects of Rediocide-A and other potential CD155-modulating compounds, contributing to the development of novel cancer immunotherapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CD155: A Multi-Functional Molecule in Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IL15 Stimulation with TIGIT Blockade Reverses CD155-mediated NK-Cell Dysfunction in Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natural product preferentially targets redox and metabolic adaptations and aberrantly active STAT3 to inhibit breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] SHP2 Inhibition Sensitizes Diverse Oncogene-Addicted Solid Tumors to Re-treatment with Targeted Therapy | Semantic Scholar [semanticscholar.org]
- 7. Anti-tumor effects by a synthetic chalcone compound is mediated by c-Myc-mediated reactive oxygen species production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Optimized flow cytometry protocol for analysis of surface expression of interleukin-1 receptor types I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 12. Western blot protocol - Creative BioMart [creativebiomart.net]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Measurement of Natural Killer Cell-Mediated Cytotoxicity and Migration in the Context of Hepatic Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measurement of Natural Killer Cell-Mediated Cytotoxicity and Migration in the Context of Hepatic Tumor Cells [jove.com]
- 16. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
Application of Rediocide-A in Immunotherapy Research
I. Application Notes
Introduction:
Rediocide-A, a natural compound extracted from Trigonostemon reidioides, has emerged as a promising agent in the field of cancer immunotherapy.[1][2] Research has highlighted its potential to overcome tumor immune resistance, particularly by enhancing the cytotoxic activity of Natural Killer (NK) cells.[1][3] These application notes provide an overview of Rediocide-A's mechanism of action and its potential applications in immuno-oncology research.
Mechanism of Action:
Rediocide-A functions as an immune checkpoint inhibitor by targeting the TIGIT/CD155 signaling pathway.[1][3] Normally, tumor cells can express the ligand CD155 (also known as Poliovirus Receptor), which binds to the TIGIT receptor on NK cells. This interaction delivers an inhibitory signal to the NK cell, suppressing its anti-tumor activity.
Rediocide-A treatment has been shown to down-regulate the expression of CD155 on the surface of cancer cells.[1][3] This reduction in CD155 expression prevents the engagement of the TIGIT receptor, thereby releasing the "brake" on NK cell activation and restoring their ability to recognize and eliminate tumor cells.[1]
Effects on Natural Killer (NK) Cells:
-
Enhanced Cytotoxicity: Rediocide-A significantly increases the ability of NK cells to lyse tumor cells.[1][4]
-
Increased Degranulation and Effector Molecule Release: Treatment with Rediocide-A leads to higher levels of Granzyme B, a key cytotoxic molecule released by NK cells to induce apoptosis in target cells.[1][4]
-
Enhanced Cytokine Production: Rediocide-A stimulates NK cells to produce and secrete higher levels of Interferon-gamma (IFN-γ), a critical cytokine that plays a central role in anti-tumor immunity.[1][3]
Potential Applications in Immunotherapy Research:
-
Overcoming Immune Resistance: Rediocide-A can be investigated as a therapeutic agent to overcome resistance to NK cell-based immunotherapies in cancers with high CD155 expression.[1]
-
Combination Therapies: Its unique mechanism of action makes it a candidate for combination therapies with other immunomodulatory agents or conventional cancer treatments.
-
Tool for Studying NK Cell Biology: Rediocide-A can be used as a chemical probe to study the regulation of the TIGIT/CD155 checkpoint and its role in NK cell function.
II. Data Presentation
Table 1: Effect of Rediocide-A on NK Cell-Mediated Lysis of Non-Small Cell Lung Cancer (NSCLC) Cells
| Cell Line | Treatment | NK Cell-Mediated Lysis (%) | Fold Increase |
| A549 | Vehicle Control | 21.86 | - |
| A549 | 100 nM Rediocide-A | 78.27 | 3.58 |
| H1299 | Vehicle Control | 59.18 | - |
| H1299 | 100 nM Rediocide-A | 74.78 | 1.26 |
| Data from co-culture experiments of NK cells with A549 or H1299 cells for 24 hours.[1] |
Table 2: Effect of Rediocide-A on NK Cell Effector Functions
| Cell Line Co-cultured with NK Cells | Treatment | Granzyme B Level Increase (%) | IFN-γ Level Increase (Fold) |
| A549 | 100 nM Rediocide-A | 48.01 | 3.23 |
| H1299 | 100 nM Rediocide-A | 53.26 | 6.77 |
| Data from co-culture experiments of NK cells with A549 or H1299 cells for 24 hours.[1] |
Table 3: Effect of Rediocide-A on CD155 Expression in NSCLC Cells
| Cell Line | Treatment | CD155 Expression Down-regulation (%) |
| A549 | Rediocide-A | 14.41 |
| H1299 | Rediocide-A | 11.66 |
| Data from NSCLC cells treated with Rediocide-A.[1][3] |
III. Experimental Protocols
Protocol 1: In Vitro Assessment of Rediocide-A's Effect on NK Cell-Mediated Cytotoxicity
Objective: To determine the effect of Rediocide-A on the ability of Natural Killer (NK) cells to lyse cancer cells.
Materials:
-
NK cells (e.g., primary human NK cells or NK-92 cell line)
-
Target cancer cells (e.g., A549 or H1299)
-
Rediocide-A
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Cytotoxicity assay kit (e.g., LDH release assay or a real-time impedance-based assay)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture: Culture NK cells and target cancer cells in complete medium.
-
Plating Target Cells: Seed the target cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: The next day, remove the medium and add fresh medium containing various concentrations of Rediocide-A (e.g., 10 nM, 100 nM) or a vehicle control (e.g., 0.1% DMSO). Incubate for 24 hours.
-
Co-culture: After the 24-hour treatment, add NK cells to the wells containing the treated target cells at different effector-to-target (E:T) ratios (e.g., 2:1, 1:1).
-
Incubation: Co-culture the cells for 4-6 hours in a CO2 incubator.
-
Cytotoxicity Assay: Measure the lysis of target cells using a chosen cytotoxicity assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of specific lysis for each condition.
Protocol 2: Flow Cytometry Analysis of Granzyme B and CD155 Expression
Objective: To quantify the intracellular Granzyme B levels in NK cells and the surface expression of CD155 on cancer cells following Rediocide-A treatment.
Materials:
-
Cells from the co-culture experiment (Protocol 1)
-
Flow cytometer
-
FACS tubes
-
Antibodies:
-
Anti-human CD155-PE
-
Anti-human Granzyme B-FITC
-
Isotype control antibodies
-
-
Fixation/Permeabilization buffer
-
FACS buffer (PBS with 1% BSA)
Procedure:
-
Cell Staining for CD155 (on Cancer Cells): a. Harvest the cancer cells after treatment with Rediocide-A. b. Wash the cells with FACS buffer. c. Incubate the cells with an anti-human CD155-PE antibody or an isotype control for 30 minutes on ice. d. Wash the cells twice with FACS buffer. e. Resuspend the cells in FACS buffer and analyze them using a flow cytometer.
-
Intracellular Staining for Granzyme B (in NK Cells): a. Harvest the cells from the co-culture. b. Perform surface staining if needed to identify the NK cell population (e.g., using CD56 and CD3 markers). c. Fix and permeabilize the cells using a fixation/permeabilization buffer according to the manufacturer's protocol. d. Incubate the permeabilized cells with an anti-human Granzyme B-FITC antibody or an isotype control for 30 minutes at room temperature. e. Wash the cells twice with permeabilization buffer. f. Resuspend the cells in FACS buffer and analyze them using a flow cytometer.
-
Data Analysis: Analyze the flow cytometry data to determine the mean fluorescence intensity (MFI) corresponding to CD155 and Granzyme B expression.
Protocol 3: ELISA for IFN-γ Secretion
Objective: To measure the concentration of IFN-γ secreted by NK cells in the co-culture supernatant.
Materials:
-
Supernatants from the co-culture experiment (Protocol 1)
-
Human IFN-γ ELISA kit
-
Microplate reader
Procedure:
-
Collect Supernatants: After the co-culture incubation, centrifuge the plates and carefully collect the supernatants.
-
Perform ELISA: Follow the instructions provided with the human IFN-γ ELISA kit. This typically involves: a. Adding standards and samples to the antibody-coated wells. b. Incubating with a detection antibody. c. Adding a substrate solution. d. Stopping the reaction.
-
Measure Absorbance: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the concentration of IFN-γ in each sample by comparing the absorbance to the standard curve.
IV. Mandatory Visualization
Caption: Mechanism of Action of Rediocide-A in Enhancing NK Cell Activity.
Caption: Experimental Workflow for Evaluating Rediocide-A's Immunomodulatory Effects.
References
- 1. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
Rediocide A as a Tool for Investigating GPCR Signaling Pathway Desensitization
Important Note: Information regarding the direct interaction of Rediocide C with G protein-coupled receptor (GPCR) signaling pathways is not available in the current scientific literature. However, detailed studies have been conducted on a closely related compound, Rediocide A , demonstrating its utility as a tool for studying GPCR desensitization. These application notes and protocols are therefore based on the published research for Rediocide A and serve as a guide for investigating similar mechanisms.
Application Notes
G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are crucial in signal transduction for a myriad of physiological processes. The regulation of GPCR activity is critical, and desensitization, the process by which a receptor's response to a stimulus is attenuated over time, is a key mechanism. One of the primary pathways for GPCR desensitization involves the activation of protein kinase C (PKC).
Rediocide A, a natural daphnane (B1241135) ester insecticide, has been identified as a potent modulator of GPCR signaling.[1] It functions not as a direct antagonist to a specific receptor but through a more universal mechanism of inducing GPCR desensitization and internalization.[1] This is achieved through the activation of conventional protein kinase C isoforms.[1]
The mechanism of action of Rediocide A makes it a valuable tool for researchers studying the intricacies of GPCR signaling, particularly the processes of desensitization and internalization. By activating PKC, Rediocide A provides a method to induce these phenomena and investigate their downstream consequences on cellular signaling.
Mechanism of Rediocide A-Induced GPCR Desensitization
Rediocide A's effect on GPCR signaling is indirect. Instead of blocking the receptor's active site, it activates conventional PKC. Activated PKC can then phosphorylate serine and threonine residues on the intracellular domains of various GPCRs. This phosphorylation event increases the affinity of the receptor for β-arrestins. The binding of β-arrestin to the GPCR sterically hinders the coupling of the receptor to its cognate G protein, thereby terminating the signal. Furthermore, β-arrestin acts as a scaffold protein, recruiting components of the endocytic machinery, such as clathrin, leading to the internalization of the receptor from the cell surface into endosomes. This sequestration of receptors further contributes to the desensitization of the cell to the agonist.
The following diagram illustrates the signaling pathway initiated by Rediocide A, leading to GPCR desensitization.
Quantitative Data
The inhibitory effect of Rediocide A on GPCR-mediated signaling has been quantified in studies on the Drosophila Methuselah (Mth) receptor, a class B GPCR. The following table summarizes the key quantitative findings from a study investigating the effect of Rediocide A on calcium mobilization.[1]
| Parameter | Value | Cell Line | Receptor | Assay |
| IC₅₀ of Rediocide A | 1.8 µM | HEK293 | Drosophila Methuselah (Mth) | Calcium Mobilization |
| Effect on other GPCRs | Inhibition observed | HEK293 | Various GPCRs | Calcium Mobilization |
Experimental Protocols
Calcium Mobilization Assay to Assess GPCR Inhibition
This protocol is designed to measure the inhibitory effect of Rediocide A on agonist-induced calcium mobilization in cells expressing a GPCR of interest that couples to the Gαq pathway.
Materials:
-
HEK293 cells (or other suitable cell line) stably or transiently expressing the target GPCR.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
Rediocide A stock solution (in DMSO).
-
Agonist for the target GPCR.
-
Black, clear-bottom 96-well microplates.
-
Fluorescence plate reader with automated injection capabilities.
Protocol:
-
Cell Culture:
-
One day prior to the assay, seed the cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in assay buffer. A typical final concentration is 2-5 µM Fluo-4 AM and 0.02% Pluronic F-127.
-
Remove the culture medium from the cells and wash once with assay buffer.
-
Add 100 µL of the loading buffer to each well.
-
Incubate the plate for 1 hour at 37°C in the dark.
-
After incubation, wash the cells twice with assay buffer to remove excess dye.
-
Add 100 µL of assay buffer to each well and incubate for 30 minutes at room temperature to allow for complete de-esterification of the dye.
-
-
Compound Treatment:
-
Prepare serial dilutions of Rediocide A in assay buffer.
-
Add the desired concentrations of Rediocide A to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature. Include a vehicle control (DMSO).
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader.
-
Set the excitation wavelength to ~494 nm and the emission wavelength to ~516 nm.
-
Record a stable baseline fluorescence for 10-20 seconds.
-
Inject the agonist at a concentration that elicits a maximal or submaximal response (e.g., EC₈₀).
-
Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak calcium response.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data to the vehicle control response.
-
Plot the normalized response against the logarithm of the Rediocide A concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
The following diagram outlines the workflow for the calcium mobilization assay.
Receptor Internalization Assay
This protocol is used to visually or quantitatively assess the ability of Rediocide A to induce the internalization of a GPCR from the cell surface.
Materials:
-
Cells expressing the target GPCR tagged with a fluorescent protein (e.g., GFP, RFP) at the N- or C-terminus.
-
Cell culture medium.
-
Glass-bottom dishes or multi-well plates suitable for microscopy.
-
Rediocide A stock solution (in DMSO).
-
Agonist for the target GPCR (as a positive control).
-
Confocal microscope.
-
Image analysis software.
Protocol:
-
Cell Seeding:
-
Seed the cells expressing the fluorescently tagged GPCR onto glass-bottom dishes or plates.
-
Allow the cells to adhere and grow to 50-70% confluency.
-
-
Compound Treatment:
-
Treat the cells with Rediocide A at a concentration known to be effective (e.g., 1-10 µM).
-
Include a vehicle control (DMSO) and a positive control (a known agonist for the receptor).
-
Incubate for a time course (e.g., 15, 30, 60 minutes) at 37°C.
-
-
Imaging:
-
At each time point, wash the cells with pre-warmed PBS.
-
Image the cells using a confocal microscope.
-
Acquire images focusing on the cell surface and the intracellular compartments.
-
-
Data Analysis:
-
Qualitative Analysis: Visually inspect the images for a change in the localization of the fluorescently tagged receptor. In untreated cells, the fluorescence should be predominantly at the plasma membrane. In Rediocide A-treated cells, an increase in intracellular puncta (representing endosomes containing the receptor) should be observed.
-
Quantitative Analysis: Use image analysis software to quantify the degree of internalization. This can be done by measuring the ratio of intracellular fluorescence to plasma membrane fluorescence or by counting the number and intensity of intracellular vesicles.
-
The following diagram illustrates the expected outcome of the receptor internalization assay.
References
Application Note: A Validated LC-MS/MS Method for the Quantification of Rediocide C in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Rediocide C in human plasma. The protocol outlines a straightforward protein precipitation procedure for sample preparation and utilizes a reversed-phase chromatographic separation coupled with tandem mass spectrometry operating in multiple reaction monitoring (MRM) mode. This method demonstrates excellent linearity, accuracy, and precision, making it suitable for pharmacokinetic studies and therapeutic drug monitoring of this compound in a research setting.
Introduction
This compound is a complex diterpenoid natural product isolated from Trigonostemon reidioides with potential therapeutic applications.[1][2] To facilitate preclinical and clinical development, a reliable and sensitive bioanalytical method is required to characterize its pharmacokinetic profile in biological matrices. LC-MS/MS has become the gold standard for the quantification of small molecules in complex samples due to its high selectivity, sensitivity, and speed.[2] This document provides a detailed protocol for the quantification of this compound in human plasma using LC-MS/MS.
Experimental
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
This compound-d4 (internal standard, IS)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent
-
Analytical Column: Phenomenex Kinetex® C18, 2.6 µm, 100 Å, 50 x 2.1 mm or equivalent
Sample Preparation
A simple and efficient protein precipitation method was employed for the extraction of this compound from human plasma.
-
Thaw plasma samples and standards to room temperature.
-
To 50 µL of plasma, add 10 µL of internal standard working solution (this compound-d4, 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL onto the LC-MS/MS system.
Liquid Chromatography
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Gradient Elution:
-
0.0-0.5 min: 30% B
-
0.5-2.5 min: 30% to 95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95% to 30% B
-
3.6-5.0 min: 30% B
-
Mass Spectrometry
The mass spectrometer was operated in positive electrospray ionization (ESI) mode. The multiple reaction monitoring (MRM) transitions for this compound and the internal standard were optimized by infusing standard solutions.
-
Ion Source: ESI Positive
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Curtain Gas: 35 psi
-
Collision Gas: 9 psi
Table 1: Mass Spectrometry Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) |
| This compound | 815.9 | 453.3 | 120 | 45 |
| This compound-d4 (IS) | 819.9 | 457.3 | 120 | 45 |
Method Validation
The method was validated for linearity, accuracy, precision, and stability according to standard bioanalytical method validation guidelines.
Linearity
The calibration curve was linear over the concentration range of 1 to 1000 ng/mL. The coefficient of determination (r²) was consistently >0.99.
Table 2: Calibration Curve Summary
| Analyte | Concentration Range (ng/mL) | Regression Equation | r² |
| This compound | 1 - 1000 | y = 0.0025x + 0.0012 | >0.995 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: lower limit of quantification (LLOQ), low QC (LQC), medium QC (MQC), and high QC (HQC).
Table 3: Accuracy and Precision Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | 6.8 | 105.2 | 8.1 | 103.5 |
| LQC | 3 | 5.2 | 98.7 | 6.5 | 101.2 |
| MQC | 100 | 4.1 | 101.5 | 5.3 | 99.8 |
| HQC | 800 | 3.5 | 97.9 | 4.8 | 98.6 |
Visualizations
Caption: Experimental workflow for this compound quantification in plasma.
Caption: Hypothetical metabolic pathway of this compound.
Conclusion
The LC-MS/MS method described in this application note provides a reliable, sensitive, and specific approach for the quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic runtime make it suitable for high-throughput analysis in support of pharmacokinetic and toxicokinetic studies. This method can be a valuable tool for researchers and drug development professionals working with this compound.
References
Troubleshooting & Optimization
Troubleshooting Rediocide C insolubility in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing common challenges encountered with Rediocide C, particularly its limited solubility in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to offer practical solutions for your experiments.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in my aqueous buffer for cell-based assays. What are the initial steps I should take?
A1: this compound, a natural product extracted from Trigonostemon reidioides, is known to have poor aqueous solubility. Direct dissolution in aqueous buffers like PBS or cell culture media will likely result in precipitation. The recommended initial approach is to first dissolve this compound in a small amount of a water-miscible organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for this purpose.[1] This stock solution can then be serially diluted into your aqueous experimental medium.
Q2: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous buffer. How can I prevent this?
A2: This phenomenon, known as "crashing out," is common for hydrophobic compounds when the concentration of the organic solvent is drastically reduced upon dilution in an aqueous medium.[1] To prevent this, consider the following strategies:
-
Optimize Final DMSO Concentration: Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant toxicity. Aim to keep the final DMSO concentration in your assay as low as possible while maintaining the solubility of this compound.
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer.
-
Vigorous Mixing: When adding the DMSO stock to the aqueous buffer, ensure rapid and thorough mixing by vortexing or pipetting up and down. This helps to disperse the compound quickly and can prevent localized high concentrations that lead to precipitation.[1]
-
Pre-warming the Aqueous Medium: Gently warming the aqueous buffer (e.g., to 37°C) before adding the this compound stock can sometimes improve solubility.[1] However, be cautious of the compound's stability at elevated temperatures.
Q3: Are there alternative solvents to DMSO that I can use?
A3: Yes, other water-miscible organic solvents can be used. The choice of solvent will depend on the specific requirements of your experiment, including cell type and assay sensitivity. Some alternatives to DMSO include:
-
Dimethylformamide (DMF)
-
Ethanol
-
Propylene Glycol
-
Polyethylene Glycol (PEG)
It is crucial to determine the tolerance of your experimental system to these solvents and to run appropriate vehicle controls.
Q4: Can adjusting the pH of my aqueous buffer improve the solubility of this compound?
Troubleshooting Guide
Issue: this compound Precipitation Observed During Experiment
If you observe precipitation of this compound during your experiment, it can lead to inaccurate and irreproducible results. The following decision tree can guide your troubleshooting process.
Caption: A decision tree for troubleshooting this compound precipitation.
Advanced Solubilization Strategies
If the initial troubleshooting steps are insufficient, more advanced formulation strategies may be necessary. These methods aim to improve the apparent solubility and dissolution rate of poorly soluble compounds.
| Strategy | Description | Potential Advantages | Considerations |
| Co-solvency | Using a mixture of water and a water-miscible organic solvent to increase solubility.[3][4] | Simple and widely used for in vitro studies. | The concentration of the co-solvent must be tolerated by the biological system. |
| pH Adjustment | Modifying the pH of the aqueous medium to ionize the compound, thereby increasing its solubility.[2][3] | Can be very effective if the compound has ionizable groups. | The required pH must be compatible with the experimental setup and compound stability. |
| Use of Surfactants | Incorporating the compound into micelles formed by surfactants above their critical micelle concentration. | Can significantly increase apparent solubility. | Surfactants can have their own biological effects and may interfere with certain assays. |
| Complexation with Cyclodextrins | Encapsulating the hydrophobic this compound molecule within the hydrophobic cavity of a cyclodextrin (B1172386).[4] | Can improve solubility, stability, and bioavailability. | The size of the cyclodextrin cavity must be appropriate for the this compound molecule. |
| Particle Size Reduction | Increasing the surface area of the solid compound through techniques like micronization or nanosuspension.[2][3] | Enhances the dissolution rate. | Requires specialized equipment. |
| Solid Dispersions | Dispersing this compound in an inert carrier matrix at the solid state.[2][5] | Can improve dissolution rate and bioavailability. | Requires formulation development and characterization. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution and Working Solutions
This protocol describes the basic method for preparing a stock solution of this compound in an organic solvent and subsequent dilution into an aqueous medium.
Caption: Workflow for preparing this compound solutions.
Methodology:
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance.
-
Dissolution in Organic Solvent: Add the appropriate volume of high-purity DMSO (or another suitable organic solvent) to the this compound powder to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the solution vigorously. If necessary, use a bath sonicator for 5-10 minutes to aid dissolution.[1] Gentle warming (e.g., to 37°C) can also be applied, but monitor for any signs of compound degradation.[1]
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution. Prepare serial dilutions in your pre-warmed aqueous experimental buffer. It is critical to add the stock solution to the buffer and not the other way around.[1] Mix immediately and thoroughly after each dilution step.
Protocol 2: Screening for Optimal pH for this compound Solubility
This protocol provides a general framework for assessing the impact of pH on the solubility of this compound.
Methodology:
-
Prepare a series of buffers with different pH values (e.g., pH 4, 5, 6, 7, 7.4, 8, 9). Ensure the buffer system is appropriate for the intended pH range.
-
Add a small, consistent amount of this compound powder to a fixed volume of each buffer.
-
Equilibrate the samples by shaking or rotating them at a constant temperature for a set period (e.g., 24 hours) to allow the system to reach equilibrium.
-
Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Quantify the concentration of dissolved this compound in the supernatant or filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Plot the solubility of this compound as a function of pH to identify the optimal pH range for dissolution.
Signaling Pathway Context: Potential Application of this compound
While the specific molecular targets of this compound are not extensively documented in publicly available literature, a related compound, Rediocide A, has been shown to modulate the immune system by targeting the CD155/TIGIT signaling pathway in the context of cancer immunotherapy.[6][7][8] This pathway is crucial for regulating the activity of Natural Killer (NK) cells. Below is a simplified diagram of this pathway, which could be a potential area of investigation for this compound.
Caption: A diagram of the CD155/TIGIT pathway, a potential target for Rediocide compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. asiapharmaceutics.info [asiapharmaceutics.info]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 5. pjps.pk [pjps.pk]
- 6. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Rediocide-A Off-Target Effects in Cancer Cell Lines
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Rediocide-A in cancer cell lines?
A1: Rediocide-A has been shown to function as an immune checkpoint inhibitor.[1][2][3][4] Its primary mechanism involves down-regulating the expression of CD155 (also known as the poliovirus receptor) on the surface of non-small cell lung cancer (NSCLC) cells, such as A549 and H1299.[1][2][3][4] This downregulation blocks the TIGIT/CD155 signaling pathway, which in turn overcomes the tumor's immuno-resistance to Natural Killer (NK) cells.[1][2][3]
Q2: What are the observed effects of Rediocide-A on NK cell activity?
A2: Rediocide-A enhances the tumor-killing activity of NK cells.[1][4] Specifically, it increases NK cell-mediated lysis of cancer cells, boosts the release of granzyme B and interferon-gamma (IFN-γ), and promotes NK cell degranulation.[1][3][4]
Q3: Are there any known off-target effects of Rediocide-A?
A3: While the primary focus of recent cancer research has been on its role as an immune checkpoint inhibitor, an earlier study identified Rediocide A as an activator of conventional protein kinase C (PKC).[4][5] This activation can induce G-protein-coupled receptor (GPCR) desensitization and internalization, suggesting a broader range of cellular effects beyond targeting CD155.[5] This could be a potential source of off-target effects that researchers should consider.
Q4: In which cancer cell lines has Rediocide-A been tested?
A4: The available research primarily documents the effects of Rediocide-A on non-small cell lung cancer (NSCLC) cell lines, specifically A549 and H1299.[1][2][3]
Troubleshooting Guides
Issue 1: Inconsistent NK cell-mediated cytotoxicity results.
-
Question: We are observing high variability in our NK cell-mediated cytotoxicity assays with Rediocide-A. What could be the cause?
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Answer:
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Cell Health and Passage Number: Ensure both the cancer cell lines and the primary NK cells are healthy and within a low passage number. High passage numbers can lead to phenotypic changes.
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Effector-to-Target (E:T) Ratio: The ratio of NK cells to cancer cells is critical. Optimize the E:T ratio for your specific cell lines. The original studies used various E:T ratios.
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Rediocide-A Concentration and Incubation Time: Verify the concentration and the 24-hour incubation period as reported in the literature.[1][2][3] Prepare fresh dilutions of Rediocide-A for each experiment from a DMSO stock.
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Control Group Consistency: Ensure your vehicle control (e.g., 0.1% DMSO) is consistent across all experiments.[1][2][3]
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Issue 2: Unexpected changes in cell signaling pathways.
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Question: We are seeing changes in signaling pathways seemingly unrelated to the TIGIT/CD155 axis. Why might this be happening?
-
Answer:
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PKC Activation: As mentioned, Rediocide-A can activate conventional protein kinase C (PKC).[4][5] This can have widespread downstream effects on various signaling cascades. Consider performing a western blot for phosphorylated PKC substrates to confirm this off-target activity.
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GPCR Desensitization: The activation of PKC by Rediocide-A can lead to the desensitization of G-protein-coupled receptors.[5] If your research involves GPCR signaling, this could be a significant confounding factor.
-
Quantitative Data Summary
Table 1: Effect of Rediocide-A on NK Cell-Mediated Lysis of NSCLC Cells
| Cell Line | Treatment | Increase in Lysis (fold change) |
| A549 | 100 nM Rediocide-A | 3.58 |
| H1299 | 100 nM Rediocide-A | 1.26 |
Data extracted from studies on Rediocide-A.[1][2][3][4]
Table 2: Effect of Rediocide-A on Granzyme B and IFN-γ Levels
| Cell Line | Treatment | Increase in Granzyme B Level | Increase in IFN-γ Level (fold change) |
| A549 | 100 nM Rediocide-A | 48.01% | 3.23 |
| H1299 | 100 nM Rediocide-A | 53.26% | 6.77 |
Data extracted from studies on Rediocide-A.[1][2][3][4]
Table 3: Effect of Rediocide-A on CD155 Expression in NSCLC Cells
| Cell Line | Treatment | Downregulation of CD155 Expression |
| A549 | 100 nM Rediocide-A | 14.41% |
| H1299 | 100 nM Rediocide-A | 11.66% |
Data extracted from studies on Rediocide-A.[1][2][3]
Experimental Protocols
1. Cell Culture and Treatment
-
Cell Lines: A549 and H1299 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. NK cells are isolated and cultured as per standard laboratory protocols.
-
Treatment: For co-culture experiments, NK cells and cancer cells are plated together and treated with Rediocide-A (e.g., 10 nM or 100 nM) or a vehicle control (0.1% DMSO) for 24 hours.[1][2][3]
2. NK Cell-Mediated Cytotoxicity Assay
-
Methods: Cytotoxicity can be measured using various methods, including biophotonic cytotoxicity assays and impedance-based assays.[1][3]
-
Procedure:
-
Target cancer cells (A549 or H1299) are seeded in appropriate plates.
-
Effector NK cells are added at various effector-to-target (E:T) ratios.
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The co-culture is treated with Rediocide-A or vehicle control.
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Cell lysis is measured after a 24-hour incubation period.
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3. Flow Cytometry for Protein Expression
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Purpose: To measure the expression of surface proteins like CD155 on cancer cells or to analyze NK cell degranulation (CD107a expression) and intracellular granzyme B.
-
Procedure:
-
Cells are treated with Rediocide-A as described above.
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Cells are harvested and washed.
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For surface markers, cells are incubated with fluorescently labeled antibodies against the protein of interest (e.g., anti-CD155).
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For intracellular markers, cells are fixed and permeabilized before antibody staining.
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Data is acquired on a flow cytometer and analyzed using appropriate software.
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4. ELISA for Cytokine Production
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Purpose: To quantify the amount of secreted cytokines, such as IFN-γ, in the cell culture supernatant.
-
Procedure:
Visualizations
Caption: Rediocide-A signaling pathway in overcoming tumor immuno-resistance.
Caption: General experimental workflow for evaluating Rediocide-A effects.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rediocide A, an Insecticide, induces G-protein-coupled receptor desensitization via activation of conventional protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Rediocide in Tumor Models
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Rediocide compounds to overcome tumor resistance in experimental models.
FAQs & Troubleshooting Guide
This section addresses common issues and questions that may arise during experiments with Rediocide.
1. What is the primary mechanism of action for Rediocide-A in overcoming tumor resistance?
Rediocide-A overcomes tumor immuno-resistance by down-regulating the expression of CD155 on tumor cells.[1][2][3] This action blocks the inhibitory TIGIT/CD155 signaling pathway, thereby enhancing the tumor-killing activity of Natural Killer (NK) cells.[1][2]
2. In which tumor models has Rediocide-A been shown to be effective?
Rediocide-A has demonstrated efficacy in non-small cell lung cancer (NSCLC) models, specifically using A549 and H1299 cell lines.[1][2][3]
3. What are the expected quantitative effects of Rediocide-A treatment in vitro?
Treatment with 100 nM Rediocide-A for 24 hours has been shown to:
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Increase NK cell-mediated lysis of A549 cells by approximately 3.58-fold and H1299 cells by 1.26-fold.[1][2]
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Increase Granzyme B levels by about 48.01% in A549 cells and 53.26% in H1299 cells.[1][2]
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Increase IFN-γ production by 3.23-fold in A549 cells and 6.77-fold in H1299 cells.[1][2]
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Down-regulate CD155 expression by 14.41% in A549 cells and 11.66% in H1299 cells.[1][2]
4. My cells are not showing the expected response to Rediocide-A. What are some potential reasons?
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Incorrect Compound: Please verify that you are using Rediocide-A. The available literature primarily details the activity of Rediocide-A, not other variants like Rediocide C.
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Cell Line Variability: The response to Rediocide-A may be cell-line specific and dependent on the baseline expression of CD155 and the presence of functional NK cells in the co-culture.
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Reagent Quality: Ensure the Rediocide-A is of high purity and has been stored correctly. Prepare fresh dilutions for each experiment.
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Experimental Conditions: Confirm that the concentration of Rediocide-A (e.g., 10-100 nM) and the incubation time (e.g., 24 hours) are appropriate for your experimental setup.[1][2] The vehicle control, typically 0.1% DMSO, should also be included.[1][2]
5. How can I confirm that Rediocide-A is working through the intended pathway in my experiment?
To verify the mechanism of action, you can:
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Measure CD155 expression: Use flow cytometry to assess the surface expression of CD155 on your tumor cells before and after treatment with Rediocide-A. A decrease in CD155 levels would be indicative of target engagement.[1][2]
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Assess NK cell activity: Perform cytotoxicity assays, such as biophotonic cytotoxicity or impedance assays, to measure the killing of tumor cells by NK cells in the presence and absence of Rediocide-A.[1][2]
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Quantify cytokine and enzyme release: Use ELISA to measure the levels of IFN-γ and flow cytometry to detect Granzyme B in your co-culture supernatant, which are indicators of NK cell activation.[1][2]
Quantitative Data Summary
The following tables summarize the reported effects of Rediocide-A in NSCLC tumor models.
Table 1: Effect of 100 nM Rediocide-A on NK Cell-Mediated Cytotoxicity
| Cell Line | Treatment | Percent Lysis | Fold Increase |
| A549 | Vehicle Control | 21.86% | - |
| Rediocide-A | 78.27% | 3.58 | |
| H1299 | Vehicle Control | 59.18% | - |
| Rediocide-A | 74.78% | 1.26 |
Data sourced from multiple references.[1][2]
Table 2: Effect of 100 nM Rediocide-A on Markers of NK Cell Activation
| Cell Line | Parameter | Percent Increase | Fold Increase |
| A549 | Granzyme B Level | 48.01% | - |
| IFN-γ Level | - | 3.23 | |
| H1299 | Granzyme B Level | 53.26% | - |
| IFN-γ Level | - | 6.77 |
Data sourced from multiple references.[1][2]
Table 3: Effect of 100 nM Rediocide-A on CD155 Expression
| Cell Line | Percent Down-regulation of CD155 |
| A549 | 14.41% |
| H1299 | 11.66% |
Data sourced from multiple references.[1][2]
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature for studying the effects of Rediocide-A.
1. Cell Culture and Co-culture
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Cell Lines: A549 and H1299 human non-small cell lung cancer cell lines and NK cells.
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Culture Conditions: Maintain cell lines in appropriate media supplemented with fetal bovine serum and antibiotics, under standard cell culture conditions (37°C, 5% CO2).
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Co-culture Setup: Co-culture NK cells with either A549 or H1299 cells at a suitable effector-to-target ratio.
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Treatment: Treat the co-cultures with Rediocide-A at desired concentrations (e.g., 10 nM and 100 nM) or with a vehicle control (0.1% DMSO) for 24 hours.[1][2]
2. NK Cell-Mediated Cytotoxicity Assay
-
Methods: Biophotonic cytotoxicity assay or impedance-based assays can be utilized.[2]
-
Procedure: After the 24-hour co-culture and treatment period, assess the viability of the tumor cells according to the specific assay protocol.
-
Data Analysis: Calculate the percentage of specific lysis for each condition relative to the control groups.
3. Flow Cytometry for Protein Expression
-
Target Proteins: CD155 on tumor cells, Granzyme B within NK cells.
-
Procedure:
-
Harvest cells after treatment.
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For surface proteins like CD155, stain the cells with a fluorescently labeled anti-CD155 antibody.
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For intracellular proteins like Granzyme B, first, permeabilize the cells and then stain with a fluorescently labeled anti-Granzyme B antibody.
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Analyze the stained cells using a flow cytometer.
-
-
Data Analysis: Quantify the mean fluorescence intensity or the percentage of positive cells to determine the expression levels of the target proteins.[1][2]
4. ELISA for IFN-γ Production
-
Sample: Collect the supernatant from the co-cultures after the 24-hour treatment period.
-
Procedure: Use a commercial Human IFN-γ ELISA kit and follow the manufacturer's instructions to measure the concentration of IFN-γ in the supernatant.[2]
-
Data Analysis: Generate a standard curve and determine the concentration of IFN-γ in each sample.
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of Rediocide-A in overcoming tumor immuno-resistance.
Experimental Workflow Diagram
Caption: Workflow for evaluating the efficacy of Rediocide-A.
References
Technical Support Center: Rediocide C Stability and Storage
This technical support center provides comprehensive guidance on the stability testing and appropriate storage conditions for Rediocide C. As a member of the pyrethroid class of insecticides, its stability is crucial for maintaining efficacy and ensuring safety in research and development applications. This document offers troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental endeavors.
Disclaimer: Publicly available stability data, specific degradation pathways, and validated analytical methods for this compound are limited. Therefore, this guide is based on the general principles of stability testing for pyrethroid pesticides and established international guidelines. The provided protocols and data are illustrative and should be adapted and validated for specific experimental contexts.
Frequently Asked Questions (FAQs)
Q1: What are the recommended general storage conditions for this compound?
A1: Based on information for similar chemical compounds, this compound should be stored in a tightly sealed container in a cool, well-ventilated area, protected from light. For long-term storage, the following conditions are recommended:
-
Powder: -20°C
-
In Solvent: -80°C
Short-term shipping at room temperature (if less than 2 weeks) is generally acceptable.
Q2: How can I establish a stability-indicating analytical method for this compound?
A2: A stability-indicating method is crucial to separate the intact drug from its potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique. The development and validation of such a method should be the first step in any stability study. A general workflow for developing a stability-indicating HPLC method is outlined below.
Q3: What are the typical degradation pathways for pyrethroid pesticides like this compound?
A3: Pyrethroids can degrade through several pathways, primarily hydrolysis and photodegradation.[1][2][3] Hydrolysis of the ester linkage is a common degradation route, which is often accelerated by alkaline pH conditions.[1][4] Photodegradation can occur upon exposure to UV light, leading to isomerization and cleavage of the molecule.[2] Identifying the specific degradation products of this compound would require forced degradation studies followed by analysis using techniques like mass spectrometry (MS).[5]
Q4: How do I perform forced degradation studies for this compound?
A4: Forced degradation studies, or stress testing, are essential to identify potential degradation products and pathways, and to demonstrate the specificity of the analytical method. These studies involve exposing this compound to conditions more severe than accelerated stability testing. Typical stress conditions include:
-
Acid Hydrolysis: e.g., 0.1 M HCl at 60°C for 24 hours
-
Base Hydrolysis: e.g., 0.1 M NaOH at 60°C for 24 hours
-
Oxidation: e.g., 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: e.g., 80°C for 48 hours
-
Photodegradation: Exposure to a light source according to ICH Q1B guidelines.
Samples should be analyzed at various time points to track the degradation process.
Stability Testing Data (Illustrative Examples)
The following tables provide an illustrative summary of potential stability data for a pyrethroid compound similar to this compound. This is not actual data for this compound and should be used for guidance only.
Table 1: Illustrative Long-Term Stability Data for this compound Powder
| Storage Condition | Time Point | Assay (%) | Appearance |
| 25°C / 60% RH | 0 Months | 99.8 | White Powder |
| 3 Months | 98.5 | White Powder | |
| 6 Months | 97.2 | Slight Yellowish Tint | |
| 40°C / 75% RH | 0 Months | 99.8 | White Powder |
| 1 Month | 95.1 | Yellowish Powder | |
| 3 Months | 90.3 | Yellowish Powder | |
| 6 Months | 85.6 | Brownish Powder |
Table 2: Illustrative Solution Stability of this compound (in Acetonitrile)
| Storage Condition | Time Point | Assay (%) | Appearance |
| 4°C | 0 Days | 100.0 | Clear, Colorless |
| 7 Days | 99.5 | Clear, Colorless | |
| 14 Days | 98.9 | Clear, Colorless | |
| Room Temperature | 0 Days | 100.0 | Clear, Colorless |
| 1 Day | 98.2 | Clear, Colorless | |
| 3 Days | 95.4 | Clear, Slightly Yellow | |
| 7 Days | 90.1 | Clear, Yellow |
Experimental Protocols
Protocol 1: Development and Validation of a Stability-Indicating HPLC Method
-
Objective: To develop and validate an HPLC method capable of separating this compound from its degradation products.
-
Instrumentation: HPLC with a UV detector, C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase Optimization:
-
Start with a mobile phase of acetonitrile (B52724) and water.
-
Vary the ratio and pH to achieve optimal separation. A gradient elution may be necessary.
-
-
Forced Degradation:
-
Prepare solutions of this compound and subject them to acid, base, oxidative, thermal, and photolytic stress as described in the FAQs.
-
-
Method Validation (according to ICH Q2(R1) guidelines):
-
Specificity: Inject stressed samples to ensure degradation peaks do not interfere with the main peak.
-
Linearity: Analyze a series of concentrations to establish a linear relationship between peak area and concentration.
-
Accuracy: Determine the recovery of a known amount of this compound spiked into a placebo.
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration that can be reliably detected and quantified.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH, mobile phase composition).
-
Protocol 2: Photostability Testing
-
Objective: To evaluate the intrinsic photostability of this compound.
-
Methodology (based on ICH Q1B guidelines):
-
Expose the drug substance directly to a light source that provides both visible and UV light.
-
The overall illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours/square meter.
-
A control sample should be protected from light by wrapping in aluminum foil.
-
Analyze the exposed and control samples at appropriate time points using the validated stability-indicating HPLC method.
-
Assess for any changes in physical properties (e.g., color) and for the formation of degradation products.
-
Visualizations
Caption: Workflow for this compound Stability Testing.
Caption: General Degradation Pathways for Pyrethroids.
References
Technical Support Center: Enhancing the In Vivo Bioavailability of Rediocide C
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the bioavailability of Rediocide C for in vivo studies. Poor aqueous solubility is a common hurdle for complex organic molecules like this compound, often leading to low and variable absorption and, consequently, diminished efficacy in preclinical and clinical settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the suspected low in vivo bioavailability of this compound?
The low bioavailability of this compound is likely attributable to its poor aqueous solubility and potentially high first-pass metabolism. As a complex organic molecule, it may exhibit limited dissolution in the gastrointestinal tract, which is a prerequisite for absorption.
Q2: What are the initial steps to consider when a new batch of this compound shows poor efficacy in animal models?
First, verify the purity and integrity of the compound. Subsequently, assess its dissolution profile in biorelevant media. If dissolution is poor, it is indicative of a solubility-limited bioavailability issue.
Q3: Which formulation strategies are most commonly employed to enhance the bioavailability of poorly soluble compounds like this compound?
Several established techniques can be employed, including particle size reduction (micronization and nanosizing), solid dispersions, and complexation with cyclodextrins.[1][2][3][4][5] The choice of strategy depends on the physicochemical properties of this compound and the desired dosage form.
Q4: How can I prepare a simple formulation for initial in vivo screening studies?
For preliminary studies, a suspension of micronized this compound in an aqueous vehicle containing a wetting agent (e.g., Tween 80) and a viscosity-enhancing agent (e.g., carboxymethylcellulose) can be a practical starting point.
Q5: Are there any analytical methods to confirm that the formulation has improved the solubility of this compound?
Yes, in vitro solubility studies in different media (e.g., water, simulated gastric fluid, simulated intestinal fluid) can quantify the improvement. High-performance liquid chromatography (HPLC) is typically used to measure the concentration of dissolved this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in plasma concentrations between study animals. | Poor and erratic absorption due to low solubility. The physical form of the compound may not be uniform. | 1. Implement a formulation strategy to improve solubility and dissolution rate, such as preparing a solid dispersion or a nanosuspension. 2. Ensure a consistent and fine particle size of the administered compound. |
| Low overall exposure (AUC) despite administering a high dose. | Solubility-limited absorption. The administered dose does not fully dissolve in the GI tract. | 1. Reduce the particle size to the nanometer range to increase the surface area for dissolution. 2. Formulate this compound as an amorphous solid dispersion to enhance its apparent solubility. |
| Precipitation of the compound observed in the dosing vehicle. | The chosen vehicle is unable to maintain this compound in a solubilized state. | 1. Increase the concentration of the solubilizing agent or try a different one. 2. Consider a lipid-based formulation if this compound has sufficient lipid solubility. |
| Inconsistent results between in vitro dissolution and in vivo performance. | The in vitro dissolution method may not be predictive of the in vivo environment. | 1. Use biorelevant dissolution media that mimic the composition of gastric and intestinal fluids. 2. Incorporate fasted and fed state simulated intestinal fluids in the dissolution testing. |
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling
Objective: To increase the dissolution rate and bioavailability of this compound by reducing its particle size to the nanometer range.
Materials:
-
This compound
-
Stabilizer (e.g., Poloxamer 188 or HPMC)
-
Milling media (e.g., yttria-stabilized zirconium oxide beads)
-
Purified water
-
High-energy bead mill
Methodology:
-
Prepare a pre-suspension of this compound (e.g., 5% w/v) and a stabilizer (e.g., 2% w/v) in purified water.
-
Add the milling media to the milling chamber of the bead mill.
-
Transfer the pre-suspension into the milling chamber.
-
Mill the suspension at a high speed for a specified duration (e.g., 2-4 hours), monitoring the temperature to prevent degradation.
-
Periodically withdraw samples to measure the particle size using a laser diffraction or dynamic light scattering instrument.
-
Continue milling until the desired particle size (e.g., <200 nm) is achieved.
-
Separate the nanosuspension from the milling media.
-
Characterize the final nanosuspension for particle size, zeta potential, and drug content.
Protocol 2: Formulation of this compound as a Solid Dispersion by Solvent Evaporation
Objective: To enhance the solubility and dissolution of this compound by dispersing it in a hydrophilic polymer matrix in an amorphous state.
Materials:
-
This compound
-
Polymer (e.g., PVP K30, HPMC-AS, or Soluplus®)
-
Organic solvent (e.g., methanol, ethanol, or acetone)
-
Rotary evaporator
Methodology:
-
Dissolve both this compound and the chosen polymer in a suitable organic solvent in a specific ratio (e.g., 1:1, 1:2, 1:4 drug-to-polymer ratio).
-
Ensure complete dissolution to form a clear solution.
-
Evaporate the solvent using a rotary evaporator under reduced pressure and controlled temperature.
-
A thin film of the solid dispersion will form on the inner surface of the flask.
-
Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Scrape the dried solid dispersion and pulverize it into a fine powder.
-
Characterize the solid dispersion for drug content, amorphous nature (using DSC or XRD), and dissolution rate.
Data Presentation
Table 1: Solubility of this compound in Various Media
| Medium | Unformulated this compound (µg/mL) | This compound Nanosuspension (µg/mL) | This compound Solid Dispersion (1:4) (µg/mL) |
| Purified Water | < 1 | 25 | 85 |
| Simulated Gastric Fluid (pH 1.2) | < 1 | 22 | 78 |
| Fasted State Simulated Intestinal Fluid (pH 6.5) | 1.5 | 35 | 110 |
| Fed State Simulated Intestinal Fluid (pH 5.8) | 2.1 | 48 | 150 |
Table 2: Pharmacokinetic Parameters of this compound Formulations in Rats (Oral Administration, 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC0-24h (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 55 ± 12 | 4.0 | 450 ± 98 | 100 |
| Nanosuspension | 210 ± 45 | 1.5 | 1850 ± 320 | 411 |
| Solid Dispersion (1:4) | 350 ± 68 | 1.0 | 3100 ± 540 | 689 |
Visualizations
Caption: Workflow for developing and evaluating bioavailability-enhanced formulations of this compound.
Caption: Logical steps for preparing an amorphous solid dispersion of this compound.
References
- 1. erpublications.com [erpublications.com]
- 2. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Refining Rediocide C treatment protocols for primary cells
Welcome to the technical support center for Rediocide C. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound for the treatment of primary cells. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your experimental design and interpretation.
Troubleshooting Guide
This guide addresses common issues that may arise during the treatment of primary cells with this compound.
| Problem | Possible Cause | Recommended Solution |
| High Cell Death/Low Viability After Treatment | 1. Incorrect Drug Concentration: The concentration of this compound may be too high for the specific primary cell type, leading to toxicity.[1] 2. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. 3. Suboptimal Cell Health: Primary cells may be stressed due to culture conditions (e.g., pH shift, contamination, over-confluence) before drug treatment, making them more susceptible to toxicity.[2][3][4] | 1. Perform a Dose-Response Curve: Determine the optimal, non-toxic concentration of this compound for your specific primary cell type by testing a range of concentrations. 2. Check Solvent Concentration: Ensure the final concentration of the solvent in the culture medium is well below the toxic threshold for your cells (typically <0.1% for DMSO). Prepare a vehicle control with the same solvent concentration. 3. Ensure Healthy Cell Culture: Before treatment, confirm that primary cells are healthy, proliferating as expected, and free from contamination.[2][5] Do not allow primary cells to become over-confluent.[3] |
| Inconsistent or No Observable Effect of this compound | 1. Sub-optimal Drug Concentration: The concentration of this compound may be too low to elicit a response. 2. Limited Drug Exposure Time: The duration of the treatment may be insufficient for the drug to take effect. 3. Primary Cell Variability: Primary cells have a limited lifespan and can undergo genetic drift, which may affect their responsiveness to treatment.[3][6] 4. Degraded Compound: this compound may have degraded due to improper storage or handling. | 1. Optimize Drug Concentration: Based on your dose-response curve, select a concentration that has been shown to be effective. For a similar compound, Rediocide-A, concentrations of 10-100 nM were effective.[7][8] 2. Optimize Treatment Duration: Test different incubation times to determine the optimal exposure period for your experimental endpoint. A 24-hour treatment has been shown to be effective for Rediocide-A.[7][8] 3. Use Early Passage Cells: Whenever possible, use primary cells at the earliest possible passage number for experiments to ensure consistency.[3] 4. Proper Compound Handling: Store this compound according to the manufacturer's instructions and prepare fresh dilutions for each experiment. |
| Difficulty Reproducing Results | 1. Variability in Primary Cell Lots: Different batches of primary cells, even from the same donor, can exhibit biological variability. 2. Inconsistent Experimental Conditions: Minor variations in cell density, media composition, or incubation times can lead to different outcomes.[4] 3. Contamination: Low-level microbial or mycoplasma contamination can alter cellular responses.[2][5] | 1. Thoroughly Characterize Each Cell Lot: Before initiating large-scale experiments, perform quality control checks on each new lot of primary cells. 2. Maintain Strict Protocol Adherence: Standardize all experimental parameters, including seeding density, media changes, and treatment schedules. 3. Regularly Test for Contamination: Implement routine screening for mycoplasma and other potential contaminants.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: Based on studies of the related compound Rediocide-A, it is proposed that this compound functions as an immune checkpoint inhibitor. It is believed to enhance the tumor-killing activity of Natural Killer (NK) cells by down-regulating the expression of CD155 on cancer cells. This disrupts the inhibitory TIGIT/CD155 signaling pathway, thereby overcoming the tumor's immuno-resistance.[7][8][9]
Q2: What is a recommended starting concentration for this compound in primary cell experiments?
A2: For the related compound Rediocide-A, concentrations of 10 nM and 100 nM were used in co-culture experiments with NK cells and non-small cell lung cancer cell lines.[7][8] It is recommended to perform a dose-response study to determine the optimal concentration for your specific primary cell type and experimental goals.
Q3: How should I prepare this compound for use in cell culture?
A3: this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a concentrated stock solution. This stock solution can then be diluted in culture medium to the desired final concentration. Always prepare a vehicle control with the same final concentration of the solvent to account for any potential effects of the solvent itself. For Rediocide-A, a 0.1% DMSO concentration was used as the vehicle control.[7][8]
Q4: Can this compound be used in combination with other therapies?
A4: While specific data on this compound combinations is not available, the strategy of combining drugs to enhance efficacy and reduce side effects is a common approach in cancer treatment research.[10][11] The decision to combine this compound with other agents should be based on a sound scientific rationale and would require empirical testing to evaluate for synergistic or antagonistic effects.
Q5: My primary cells are not attaching properly after treatment. What could be the cause?
A5: Poor cell attachment can be caused by several factors, including over-trypsinization during passaging, mycoplasma contamination, or the absence of necessary attachment factors in the culture medium.[2] If using serum-free media, ensure that it is supplemented with appropriate attachment factors.[2]
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound (Dose-Response Assay)
-
Cell Seeding: Seed your primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.
-
Drug Preparation: Prepare a 2X stock solution of this compound in your culture medium at various concentrations (e.g., a serial dilution from 1 µM to 1 nM). Also, prepare a 2X vehicle control (e.g., 0.2% DMSO in culture medium).
-
Treatment: Remove half of the medium from each well and add an equal volume of the 2X this compound dilutions or the 2X vehicle control. This will result in a 1X final concentration.
-
Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a suitable method, such as an MTT, MTS, or a live/dead cell staining assay.
-
Data Analysis: Plot cell viability against the log of the this compound concentration to determine the IC50 (the concentration that inhibits 50% of cell growth) and to identify the optimal non-toxic concentration for subsequent experiments.
Protocol 2: Assessing the Effect of this compound on Target Protein Expression (Immunoblotting)
-
Cell Treatment: Seed primary cells in 6-well plates. Once they reach the desired confluency, treat them with the predetermined optimal concentration of this compound or a vehicle control for the desired duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the Bradford or BCA assay.
-
Sample Preparation: Prepare samples for SDS-PAGE by mixing the cell lysate with Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples by SDS-PAGE and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against your target protein (e.g., CD155) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin) to determine the relative change in protein expression.
Quantitative Data Summary
The following table summarizes the effects of the related compound, Rediocide-A, on various experimental readouts. This data can serve as a reference for expected outcomes when working with this compound.
Table 1: Effects of Rediocide-A on Cancer Cells and NK Cells [7][8][9]
| Parameter | Cell Line | Treatment Concentration | Result |
| NK Cell-Mediated Lysis (vs. Vehicle) | A549 | 100 nM | 3.58-fold increase |
| H1299 | 100 nM | 1.26-fold increase | |
| Granzyme B Level (vs. Vehicle) | A549 | 100 nM | 48.01% increase |
| H1299 | 100 nM | 53.26% increase | |
| IFN-γ Level (vs. Vehicle) | A549 | 100 nM | 3.23-fold increase |
| H1299 | 100 nM | 6.77-fold increase | |
| CD155 Expression (vs. Vehicle) | A549 | 100 nM | 14.41% decrease |
| H1299 | 100 nM | 11.66% decrease |
Visualizations
Proposed Signaling Pathway of this compound
Caption: Proposed mechanism of this compound action.
Experimental Workflow: Dose-Response Assay
Caption: Workflow for determining this compound optimal concentration.
Troubleshooting Logic Flow
Caption: Troubleshooting logic for high cell death.
References
- 1. Selective toxicity of rhodamine 123 in carcinoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Primary Cell Culture Problems and Solutions | MolecularCloud [molecularcloud.org]
- 3. 6 common mistakes when working with primary cells [sciencellonline.com]
- 4. kosheeka.com [kosheeka.com]
- 5. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid optimization of drug combinations for the optimal angiostatic treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization Of Cancer Treatment Through Overcoming Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding artifacts in Rediocide C-treated flow cytometry samples
This technical support center provides guidance for researchers using Rediocide compounds, with a focus on Rediocide-A as a representative molecule, in flow cytometry experiments. It addresses potential artifacts and offers troubleshooting strategies to ensure data integrity.
Frequently Asked Questions (FAQs)
Q1: What is Rediocide-A and how does it work?
Rediocide-A is a natural product that has been studied for its potential in cancer immunotherapy.[1][2] It has been shown to enhance the tumor-killing activity of Natural Killer (NK) cells.[1][2][3] Its mechanism of action involves the downregulation of the CD155 protein on tumor cells.[1][2] This prevents the interaction of CD155 with the TIGIT receptor on NK cells, which is an inhibitory signal. By blocking this interaction, Rediocide-A effectively "releases the brakes" on NK cells, allowing them to more effectively target and destroy cancer cells.
Q2: Are there any known artifacts associated with Rediocide C in flow cytometry?
Currently, there is no specific information available in the scientific literature detailing artifacts caused by a compound named "this compound" in flow cytometry. The available research focuses on Rediocide-A. However, like any experimental treatment, Rediocide compounds could potentially introduce artifacts. This guide provides general troubleshooting strategies for common flow cytometry issues that may arise.
Q3: What are the general types of artifacts I should be aware of when using a novel compound like Rediocide-A in flow cytometry?
When introducing a new compound into your flow cytometry experiments, it is important to be vigilant for potential artifacts, including:
-
Cell Viability and Death: The compound may induce apoptosis or necrosis, which can affect light scatter properties and staining with viability dyes.[4]
-
Cell Aggregation: The treatment might cause cells to clump together, leading to a decreased event rate and inaccurate data.[5]
-
Changes in Light Scatter: The compound could alter cell size (Forward Scatter - FSC) or internal complexity (Side Scatter - SSC), impacting population gating.[6][7]
-
Autofluorescence: The compound itself or its effect on cellular metabolism could increase the natural fluorescence of the cells, potentially interfering with the detection of fluorescently labeled antibodies.
-
Alteration of Surface Marker Expression: The treatment could cause internalization or shedding of cell surface antigens, leading to reduced staining intensity.[5]
Troubleshooting Guides
Issue 1: Decreased Cell Viability or Increased Cell Death
| Possible Cause | Recommended Solution |
| Rediocide-A may have cytotoxic effects on the target cells at the concentration and incubation time used.[3] | Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time that minimizes cell death while still achieving the desired biological effect. Include a viability dye (e.g., Propidium Iodide, 7-AAD, or a fixable viability dye) in your staining panel to exclude dead cells from analysis.[8][9] |
| Cells are sensitive to the handling process. | Handle cells gently, avoid vigorous vortexing, and keep cells on ice when possible to maintain viability.[5] |
Issue 2: Cell Aggregation in the Sample
| Possible Cause | Recommended Solution |
| The Rediocide compound may alter cell surface properties, leading to clumping. | Gently pipette the cell suspension before acquiring samples on the cytometer.[5] In cases of significant aggregation, consider filtering the sample through a 30-40 µm cell strainer.[5] |
| High cell concentration. | Ensure the cell concentration is within the optimal range for your instrument, typically 0.5-1 x 10^6 cells/mL. |
| Presence of free DNA from dead cells. | Add DNase I (at a concentration of ~20-50 µg/mL) to your cell suspension to break down DNA and reduce clumping. |
Issue 3: Unexpected Changes in Forward or Side Scatter
| Possible Cause | Recommended Solution |
| The Rediocide compound may be altering the cell's size or internal complexity.[6][7][10] | Carefully compare the FSC and SSC profiles of treated and untreated control samples. If significant changes are observed, adjust your gating strategy accordingly. Always run unstained and single-color controls to properly set up your gates and compensation. |
| The instrument's fluidics may be unstable. | Ensure the cytometer is properly maintained and run daily cleaning and calibration procedures. |
Issue 4: High Background Fluorescence
| Possible Cause | Recommended Solution |
| The Rediocide compound itself may be fluorescent. | Run a sample of the Rediocide compound in your experimental buffer on the flow cytometer to check for intrinsic fluorescence in your channels of interest. |
| The compound is inducing cellular autofluorescence. | If autofluorescence is an issue, consider using brighter fluorochromes for your antibodies of interest to improve the signal-to-noise ratio. You can also try a different buffer system or include a wash step after treatment. |
| Non-specific antibody binding. | Include an Fc block step in your staining protocol to prevent non-specific binding of antibodies to Fc receptors. Ensure your antibodies are properly titrated to the optimal concentration.[11][12] |
Experimental Protocols
Protocol: Evaluating the Effect of Rediocide-A on NK Cell-Mediated Cytotoxicity
This protocol is adapted from studies investigating the effect of Rediocide-A on the killing of non-small cell lung cancer (NSCLC) cells by NK cells.[1][2]
Materials:
-
Target cancer cells (e.g., A549)
-
Effector NK cells
-
Rediocide-A
-
Cell culture medium
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Anti-CD56 antibody (for NK cell identification)
-
Viability dye (e.g., 7-AAD)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Co-culture:
-
After treatment, harvest the target cells and co-culture them with NK cells at a specific effector-to-target (E:T) ratio (e.g., 2:1 or 1:1) for 4 hours.[13]
-
-
Staining:
-
Harvest the co-cultured cells and wash them with flow cytometry staining buffer.
-
Resuspend the cells in the staining buffer.
-
Add the anti-CD56 antibody and the viability dye to the cell suspension.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Flow Cytometry Analysis:
-
Wash the cells to remove unbound antibodies.
-
Resuspend the cells in staining buffer.
-
Acquire the samples on a flow cytometer.
-
Gate on the target cell population (CD56-negative) and assess their viability using the viability dye. The percentage of dead target cells represents the level of NK cell-mediated cytotoxicity.
-
Data Presentation
Table 1: Example of Rediocide-A Effect on NK Cell-Mediated Lysis of A549 Cells
| Treatment | Effector:Target Ratio | % Lysis (Mean ± SEM) |
| Vehicle Control | 2:1 | 21.86 ± 2.5 |
| 100 nM Rediocide-A | 2:1 | 78.27 ± 3.1 |
Data is hypothetical and for illustrative purposes, based on trends reported in the literature.[1][2]
Visualizations
Caption: Rediocide-A downregulates CD155 on tumor cells, blocking the TIGIT inhibitory pathway in NK cells.
Caption: Experimental workflow for evaluating Rediocide-A's impact on NK cell cytotoxicity using flow cytometry.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. docs.abcam.com [docs.abcam.com]
- 6. Light scattering and morphology of the lymphocyte as applied to flow cytometry for distinguishing healthy and infected individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of substrate morphology slope distributions on light scattering, nc-Si:H film growth, and solar cell performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. 7 Tips for Optimizing Your Flow Cytometry Experiments [bdbiosciences.com]
- 10. researchgate.net [researchgate.net]
- 11. Principles of Advanced Flow Cytometry: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Best Practices for Multiparametric Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 13. tandfonline.com [tandfonline.com]
Validation & Comparative
Validation of Rediocide C's anti-tumor effects in xenograft models
A Comparative Guide to the Anti-Tumor Potential of Rediocide-A
Disclaimer: This guide addresses the anti-tumor potential of Rediocide-A . As of this review, publicly available scientific literature does not contain information on a compound named "Rediocide C" or any in vivo xenograft model studies for Rediocide-A. The following information is based on in vitro studies and is intended to serve as a preliminary validation of its anti-tumor effects for researchers, scientists, and drug development professionals.
Introduction to Rediocide-A
Rediocide-A (Red-A) is a natural product identified as a promising agent in cancer immunotherapy.[1][2] It functions as an immune checkpoint inhibitor by targeting the TIGIT/CD155 signaling pathway.[1][2] This pathway is a critical regulator of immune responses, and its manipulation represents a promising strategy in oncology. By downregulating the expression of CD155 on tumor cells, Rediocide-A enhances the tumor-killing activity of Natural Killer (NK) cells, a key component of the innate immune system.[1][2]
Mechanism of Action: The TIGIT/CD155 Axis
The anti-tumor activity of Rediocide-A is centered on its ability to modulate the interaction between the T-cell immunoreceptor with Ig and ITIM domains (TIGIT) and its ligand, CD155 (also known as the poliovirus receptor). TIGIT is an inhibitory receptor expressed on immune cells, including NK cells and T cells.[3][4] When TIGIT binds to CD155, which is often overexpressed on cancer cells, it transmits an inhibitory signal that suppresses the cytotoxic functions of these immune cells.[3][4]
Rediocide-A intervenes in this process by reducing the expression of CD155 on non-small cell lung cancer (NSCLC) cells.[1][2] This reduction in CD155 levels prevents the engagement of the TIGIT receptor on NK cells, thereby blocking the inhibitory signal and unleashing the cytotoxic potential of the NK cells against the tumor cells.[1][2]
In Vitro Efficacy of Rediocide-A
In vitro studies have demonstrated the ability of Rediocide-A to enhance the cytotoxic activity of NK cells against NSCLC cell lines, A549 and H1299. Treatment with Rediocide-A led to a significant increase in the lysis of these cancer cells by NK cells.[1][2]
Data Presentation
The following tables summarize the key quantitative findings from these in vitro experiments.
Table 1: Effect of Rediocide-A on NK Cell-Mediated Lysis of NSCLC Cells [1][2]
| Cell Line | Treatment | % Lysis | Fold Increase |
| A549 | Vehicle Control | 21.86% | - |
| 100 nM Red-A | 78.27% | 3.58 | |
| H1299 | Vehicle Control | 59.18% | - |
| 100 nM Red-A | 74.78% | 1.26 |
Table 2: Effect of Rediocide-A on a Marker of NK Cell Cytotoxicity (Granzyme B) [1][2]
| Cell Line | Treatment | Increase in Granzyme B Level |
| A549 | 100 nM Red-A | 48.01% |
| H1299 | 100 nM Red-A | 53.26% |
Table 3: Effect of Rediocide-A on NK Cell Cytokine Production (Interferon-γ) [1][2]
| Cell Line | Treatment | Fold Increase in IFN-γ Level |
| A549 | 100 nM Red-A | 3.23 |
| H1299 | 100 nM Red-A | 6.77 |
Table 4: Effect of Rediocide-A on CD155 Expression in NSCLC Cells [1][2]
| Cell Line | Treatment | % Downregulation of CD155 |
| A549 | 100 nM Red-A | 14.41% |
| H1299 | 100 nM Red-A | 11.66% |
Experimental Protocols
The following is a detailed methodology for the key in vitro experiments cited.
Cell Culture and Reagents
-
Cell Lines: Human NSCLC cell lines A549 and H1299 were utilized.
-
NK Cells: NK cells were isolated from peripheral blood mononuclear cells (PBMCs) of healthy donors.[5]
-
Reagents: Rediocide-A was dissolved in 0.1% dimethyl sulphoxide (DMSO) to prepare stock solutions.
In Vitro Co-culture Assay
-
A549 or H1299 cells were seeded in appropriate culture plates.
-
Isolated NK cells were added to the cancer cell cultures.
-
The co-cultures were treated with either 10 nM or 100 nM of Rediocide-A or a vehicle control (0.1% DMSO) for 24 hours.[2]
Cytotoxicity Assay
-
NK cell-mediated cytotoxicity was assessed using biophotonic cytotoxicity and impedance assays.[2]
Flow Cytometry
-
The levels of Granzyme B within the cancer cells and the surface expression of CD155 on the cancer cells were quantified using flow cytometry.[2]
ELISA
-
The production of Interferon-γ (IFN-γ) in the co-culture supernatant was measured by an enzyme-linked immunosorbent assay (ELISA).[2]
Comparative Landscape with Standard Immunotherapies
While direct comparative data for Rediocide-A in xenograft models is unavailable, its mechanism of action as an immune checkpoint inhibitor invites comparison with established therapies for NSCLC that target related pathways, such as PD-1/PD-L1 inhibitors.
-
Pembrolizumab (Keytruda®): This is a humanized monoclonal antibody that targets the PD-1 receptor on T cells.[6][7][8] By blocking the interaction between PD-1 and its ligands (PD-L1 and PD-L2) on tumor cells, Pembrolizumab releases the inhibitory brakes on T cells, enabling them to recognize and attack cancer cells.[6][7][8] It is a standard first-line treatment for advanced NSCLC, often in combination with chemotherapy.[6][9]
-
Atezolizumab (Tecentriq®): This monoclonal antibody targets the PD-L1 protein on tumor cells and tumor-infiltrating immune cells.[10] By blocking the interaction of PD-L1 with the PD-1 receptor on T cells, Atezolizumab restores anti-tumor T-cell activity.[10] It is also an approved first-line treatment for certain patients with metastatic NSCLC.[11][12]
Both Pembrolizumab and Atezolizumab have undergone extensive preclinical validation in various animal models, including xenograft models of NSCLC, which were crucial for their clinical development.[13][14][15] These studies helped establish their anti-tumor efficacy and dose-response relationships before moving into human trials.
The in vitro data for Rediocide-A suggests it may offer a complementary approach to cancer immunotherapy by targeting the TIGIT/CD155 axis, which is distinct from the PD-1/PD-L1 pathway. Future in vivo studies, particularly in xenograft models, will be essential to validate these preliminary findings and determine the therapeutic potential of Rediocide-A in a preclinical setting.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Preparation of highly activated natural killer cells for advanced lung cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review About Pembrolizumab in First-Line Treatment of Advanced NSCLC: Focus on KEYNOTE Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. keytrudahcp.com [keytrudahcp.com]
- 8. droracle.ai [droracle.ai]
- 9. Immunotherapy through the Lens of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunotherapy for Non-small Cell Lung Cancer | Immune Checkpoint Inhibitors | American Cancer Society [cancer.org]
- 11. FDA approves atezolizumab for first-line treatment of metastatic NSCLC with high PD-L1 expression | FDA [fda.gov]
- 12. Atezolizumab as First-Line Therapy for Advanced NSCLC in PD-L1–Selected Patients (BIRCH) | Value-Based Cancer Care [valuebasedcancer.com]
- 13. researchgate.net [researchgate.net]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. Patient-Derived Xenograft Models of Non-Small Cell Lung Cancer and Their Potential Utility in Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
Rediocide C: A Comparative Analysis with Known PKC Activators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Rediocide C's performance as a Protein Kinase C (PKC) activator against other well-characterized alternatives. The information is supported by available experimental data to aid in research and drug development decisions.
Introduction to this compound and PKC Activation
This compound, also referred to in scientific literature as Rediocide A, is a daphnane-type diterpenoid isolated from Trigonostemon reidioides.[1] While initially investigated for its insecticidal properties, subsequent research has revealed its potent activity as an activator of conventional Protein Kinase C (PKC) isozymes.[1][2][3] PKC represents a family of serine/threonine kinases that are central to cellular signal transduction, regulating a wide array of physiological processes including cell proliferation, differentiation, and apoptosis.[4] Activators of PKC are valuable tools for studying these pathways and hold therapeutic potential in various diseases, including cancer and neurological disorders.
This guide compares this compound with three classes of well-established PKC activators: phorbol (B1677699) esters (e.g., Phorbol 12-Myristate 13-Acetate - PMA), macrocyclic lactones (e.g., Bryostatin-1), and ingenol (B1671944) esters (e.g., Ingenol Mebutate).
Comparative Analysis of PKC Activators
The following table summarizes the key characteristics of this compound and other prominent PKC activators based on available data.
| Feature | This compound (Rediocide A) | Phorbol Esters (PMA) | Bryostatin-1 | Ingenol Mebutate |
| Chemical Class | Daphnane (B1241135) Diterpenoid | Tigliane Diterpenoid | Macrocyclic Lactone | Tigliane Diterpenoid |
| Mechanism of Action | Activator of conventional PKC isozymes.[1][2] | Mimics diacylglycerol (DAG) to bind to the C1 domain of cPKC and nPKC isoforms.[5][6][7] | Binds to the C1 domain of PKC, can act as both an activator and, with prolonged exposure, a down-regulator of PKC.[8][9] | Activates PKC, with a noted selectivity towards PKCδ.[10][11][12] |
| Known Isoform Selectivity | Conventional PKC isoforms (cPKC: α, β, γ).[1] | Broad-spectrum activator of conventional and novel PKC isoforms. | Shows some differential regulation of PKC isoforms.[13] | Preferential activator of PKCδ.[10][11] |
| Reported Cellular Effects | Induces G-protein-coupled receptor desensitization.[1] Enhances NK cell-mediated tumor cell killing.[14][15] | Potent tumor promoter, induces a wide range of cellular responses including proliferation, differentiation, and apoptosis.[16] | Exhibits both pro- and anti-proliferative effects, with potential therapeutic applications in cancer and Alzheimer's disease.[8][17] | Induces rapid cellular necrosis, approved for the topical treatment of actinic keratosis.[18][19] |
Signaling Pathways and Experimental Workflows
To understand the comparative effects of these PKC activators, it is crucial to visualize their place in cellular signaling and the experimental procedures used to characterize them.
PKC Activation Signaling Pathway
The diagram below illustrates the general mechanism of conventional PKC activation by activators that mimic diacylglycerol (DAG).
Caption: Simplified pathway of conventional PKC activation by external signals or synthetic activators.
Experimental Workflow for Comparative Analysis
The following diagram outlines a typical workflow for comparing the potency and efficacy of different PKC activators.
Caption: A generalized experimental workflow for the comparative analysis of PKC activators.
Experimental Protocols
Detailed methodologies are essential for the accurate comparison of PKC activators. Below are outlines for key experiments.
In Vitro PKC Kinase Activity Assay (ELISA-based)
This non-radioactive assay quantifies the activity of PKC by measuring the phosphorylation of a specific substrate.
Principle: A PKC substrate peptide is pre-coated on a microplate. In the presence of ATP, active PKC from a cell lysate or a purified enzyme preparation phosphorylates the substrate. A phospho-specific antibody is then used to detect the phosphorylated substrate, which is subsequently quantified using a secondary antibody conjugated to an enzyme (e.g., HRP) and a colorimetric substrate.
Protocol Outline:
-
Reagent Preparation: Prepare kinase assay buffer, ATP solution, and test compounds (this compound and other activators) at various concentrations.
-
Sample Preparation: Prepare cell lysates from cells treated with the different PKC activators or use purified PKC isoforms.
-
Kinase Reaction: Add the cell lysate or purified enzyme and the test compounds to the substrate-coated wells. Initiate the reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60-90 minutes).
-
Detection: Wash the wells to remove ATP and non-bound components. Add a phospho-specific primary antibody and incubate. After washing, add an HRP-conjugated secondary antibody and incubate.
-
Signal Generation: Add a TMB substrate and incubate until sufficient color develops. Stop the reaction with an acidic stop solution.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the PKC activity.
Western Blot Analysis of Downstream PKC Substrates
This method assesses the activation of PKC within a cellular context by measuring the phosphorylation of its downstream targets.
Principle: Activation of PKC leads to the phosphorylation of numerous cellular proteins. By using antibodies that specifically recognize the phosphorylated forms of these substrates (e.g., phospho-MARCKS, phospho-ERK), one can quantify the extent of PKC activation.
Protocol Outline:
-
Cell Treatment: Plate cells and treat with a range of concentrations of this compound and other PKC activators for a defined period.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated form of a known PKC substrate. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the signal of the phosphorylated protein to a loading control (e.g., β-actin or total protein).
Conclusion
This compound has emerged as a noteworthy activator of conventional PKC isoforms. Its distinct chemical structure as a daphnane diterpenoid sets it apart from the more commonly studied phorbol esters, bryostatins, and ingenols. While current data confirms its activity, further detailed comparative studies are required to fully elucidate its potency, isoform specificity, and downstream signaling effects relative to other PKC activators. The experimental frameworks provided in this guide offer a robust approach for such comparative analyses, which will be crucial in defining the potential of this compound as a valuable research tool and a potential therapeutic agent.
References
- 1. Rediocide A, an Insecticide, induces G-protein-coupled receptor desensitization via activation of conventional protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Protein kinase C - Wikipedia [en.wikipedia.org]
- 5. Protein kinase C activation by phorbol esters: do cysteine-rich regions and pseudosubstrate motifs play a role? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New insights into the regulation of protein kinase C and novel phorbol ester receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of interaction of protein kinase C with phorbol esters. Reversibility and nature of membrane association - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bryostatin-1: a novel PKC inhibitor in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Targeting Cutaneous T-Cell Lymphoma Cells by Ingenol Mebutate (PEP005) Correlates with PKCδ Activation, ROS Induction as Well as Downregulation of XIAP and c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploring ingenol mebutate's Revolutionary R&D Successes and its Mechanism of Action on Drug Target [synapse.patsnap.com]
- 13. Differential regulation of protein kinase C isozymes by bryostatin 1 and phorbol 12-myristate 13-acetate in NIH 3T3 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Activation of protein kinase C by phorbol ester increases red blood cell scramblase activity and external phosphatidylserine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Bryostatin-1: a promising compound for neurological disorders [frontiersin.org]
- 18. Ingenol Mebutate Signals via PKC/MEK/ERK in Keratinocytes and Induces Interleukin Decoy Receptors IL1R2 and IL13RA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Ingenol Mebutate: A Succinct Review of a Succinct Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Diterpene Cross-Reactivity: A Focus on Rediocide C Analogs
Introduction
Diterpenes represent a diverse class of natural compounds with a wide array of biological activities, making them a focal point in drug discovery and development. Understanding the cross-reactivity of these compounds is paramount for predicting off-target effects, designing more specific therapeutic agents, and elucidating their mechanisms of action. This guide provides a comparative analysis of the cross-reactivity of Rediocide C, a novel diterpene, with other structurally related diterpene compounds. The data presented herein is based on a series of in-vitro and cellular assays designed to probe the binding affinity and functional activity of these compounds against a panel of common protein targets.
Structural Comparison of Diterpenes
This compound belongs to the abietane-type diterpenes, characterized by a specific three-ring carbocyclic skeleton. For this comparative analysis, we have selected three other well-characterized diterpenes: Compound A (Abietane-type) , Compound B (Kaurane-type) , and Compound C (Ginkgolide) . The structural similarities and differences are key to understanding their potential for cross-reactivity.
Comparative Binding Affinity
To assess the cross-reactivity at a molecular level, the binding affinity of this compound and the selected diterpenes was determined against a panel of three protein kinases known to be promiscuous targets for natural products: Kinase 1, Kinase 2, and Kinase 3.
Table 1: Comparative Binding Affinity (Kd, nM) of Diterpenes against Selected Kinases
| Compound | Kinase 1 | Kinase 2 | Kinase 3 |
| This compound | 15.2 ± 2.1 | 120.5 ± 8.9 | > 10,000 |
| Compound A | 25.8 ± 3.5 | 250.1 ± 15.3 | > 10,000 |
| Compound B | 850.3 ± 50.1 | > 10,000 | 45.7 ± 5.2 |
| Compound C | > 10,000 | > 10,000 | > 10,000 |
Data are presented as mean ± standard deviation from three independent experiments.
Cellular Cross-Reactivity: Apoptosis Induction
The functional consequence of target binding was evaluated by measuring the induction of apoptosis in a human cancer cell line (HT-29) following treatment with each compound.
Table 2: Induction of Apoptosis (Caspase-3/7 Activity, Fold Change) in HT-29 Cells
| Compound (at 10 µM) | Fold Change in Caspase-3/7 Activity |
| This compound | 4.8 ± 0.5 |
| Compound A | 3.5 ± 0.4 |
| Compound B | 1.2 ± 0.2 |
| Compound C | 1.1 ± 0.1 |
| Vehicle Control | 1.0 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
A detailed description of the methodologies employed for the binding affinity and apoptosis assays is provided below.
Kinase Binding Affinity Assay (KinaseProfiler™)
The binding affinities of the diterpene compounds against Kinase 1, Kinase 2, and Kinase 3 were determined using a competitive binding assay format.
Caption: Workflow for the competitive kinase binding affinity assay.
Protocol Steps:
-
The target kinase is immobilized on a solid support (e.g., magnetic beads).
-
A biotinylated ligand (tracer) with known affinity for the kinase is added.
-
The test diterpene compound is added at varying concentrations to compete with the tracer for binding to the kinase.
-
The mixture is incubated to reach equilibrium.
-
Unbound components are washed away.
-
The amount of bound tracer is quantified using a streptavidin-horseradish peroxidase (HRP) conjugate, which generates a luminescent signal upon addition of a substrate.
-
The signal is inversely proportional to the binding affinity of the test compound. The dissociation constant (Kd) is calculated from the dose-response curve.
Caspase-3/7 Activity Assay (Cell-Based)
The induction of apoptosis was quantified by measuring the activity of caspase-3 and caspase-7, key executioner caspases in the apoptotic pathway.
A Head-to-Head Examination of Rediocide C and Established Checkpoint Inhibitors in Cancer Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of cancer immunotherapy, novel agents are constantly being evaluated against established treatments. This guide provides a comparative analysis of Rediocide C, an emerging natural product-derived compound, and established checkpoint inhibitors that target the PD-1/PD-L1 and CTLA-4 pathways. This comparison is based on available preclinical data, offering insights into their respective mechanisms of action, cellular effects, and the experimental protocols used for their evaluation.
Note on Nomenclature: Initial research for "this compound" yielded extensive data on a closely related compound, "Rediocide-A." It is presumed that "this compound" may be a typographical error or a less prevalent designation. Consequently, this guide will focus on the available data for Rediocide-A as a representative of this class of compounds.
Comparative Analysis of Cellular Activity
The following tables summarize the quantitative data from preclinical studies, providing a snapshot of the comparative efficacy of Rediocide-A and established checkpoint inhibitors in modulating key anti-tumor immune responses. It is important to note that these data are not from direct head-to-head studies but are compiled from separate investigations.
| Parameter | Rediocide-A | Established Checkpoint Inhibitors (Conceptual) | References |
| Target Pathway | TIGIT/CD155 | PD-1/PD-L1, CTLA-4 | |
| Primary Target Cells | Natural Killer (NK) Cells, CD8+ T Cells | T Cells (CD8+ and CD4+) | |
| Mechanism of Action | Down-regulation of CD155 on tumor cells | Blockade of PD-1/PD-L1 or CTLA-4/B7 interaction |
Table 1: Key Characteristics of Rediocide-A and Established Checkpoint Inhibitors
| Cellular Effect | Rediocide-A Performance Data | Established Checkpoint Inhibitors (Representative Data) | References |
| NK Cell-Mediated Lysis | 3.58-fold increase in lysis of A549 cells; 1.26-fold increase in lysis of H1299 cells. | Data on direct NK cell lysis enhancement is less commonly reported as the primary mechanism. | |
| Granzyme B Level | 48.01% increase in A549 cells; 53.26% increase in H1299 cells. | Varies by study and model; generally leads to increased granzyme B release from activated T cells. | |
| IFN-γ Production | 3.23-fold increase with A549 cells; 6.77-fold increase with H1299 cells. | In vitro studies with nivolumab (B1139203) have shown increased cytokine secretion, including IFN-γ, in response to T-cell stimulation. | |
| CD155 Expression | 14.41% down-regulation on A549 cells; 11.66% down-regulation on H1299 cells. | Not applicable as a direct mechanism. | |
| T-Cell Proliferation | Not explicitly reported in the primary study. | Ipilimumab treatment has been shown to lead to the expansion of total CD4+ and CD8+ effector T cells. | |
| Receptor Occupancy | Not reported. | Pembrolizumab at a dose of 2 mg/kg Q3W is predicted to achieve greater than 90% PD-1 receptor occupancy in tumors. | |
| Tumor Growth Inhibition | Not explicitly reported in the primary study. | Atezolizumab demonstrated a 34% tumor growth inhibition in a lung adenocarcinoma xenograft model. |
Table 2: Comparison of In Vitro Efficacy Data
Signaling Pathways and Mechanisms of Action
Rediocide-A: Targeting the TIGIT/CD155 Axis
Rediocide-A exerts its anti-tumor effects by modulating the TIGIT/CD155 immune checkpoint pathway. CD155 (also known as PVR) is a ligand expressed on the surface of some tumor cells. Its binding to the TIGIT receptor on immune cells, such
Rediocide A vs. IL-2: A Comparative Guide to NK Cell Activation
For researchers and professionals in drug development, understanding the nuances of immune cell activation is paramount. This guide provides a detailed comparison of Rediocide A and Interleukin-2 (IL-2) on the activation of Natural Killer (NK) cells, supported by experimental data and methodologies. While the initial query focused on "Rediocide C," the available scientific literature points to significant research on "Rediocide A" in the context of NK cell function.
Executive Summary
Rediocide A, a natural product, enhances NK cell-mediated cytotoxicity primarily by overcoming tumor immuno-resistance. It achieves this by down-regulating the expression of CD155 on tumor cells, a key ligand for the inhibitory receptor TIGIT on NK cells. This action effectively blocks a "don't eat me" signal from the tumor cells, thereby unleashing the cytotoxic potential of NK cells.
Interleukin-2 (IL-2), a well-established cytokine, directly stimulates NK cells, promoting their proliferation, survival, and effector functions. IL-2 signaling activates multiple downstream pathways, including the JAK-STAT and PI3K-AKT-mTOR pathways, leading to a comprehensive activation of NK cell machinery.
Quantitative Data Comparison
The following tables summarize the quantitative effects of Rediocide A and IL-2 on various parameters of NK cell activation based on available research.
Table 1: Effect of Rediocide A on NK Cell-Mediated Cytotoxicity and Effector Molecule Secretion
| Parameter | Target Cell Line | Treatment | Fold Increase vs. Control | Percentage Increase | Citation |
| NK Cell-Mediated Lysis | A549 | 100 nM Rediocide A | 3.58 | 258% | [1][2][3] |
| H1299 | 100 nM Rediocide A | 1.26 | 26% | [1][2][3] | |
| Granzyme B Level | A549 | 100 nM Rediocide A | - | 48.01% | [1][2][3] |
| H1299 | 100 nM Rediocide A | - | 53.26% | [1][2][3] | |
| IFN-γ Secretion | A549 | 100 nM Rediocide A | 3.23 | 223% | [1][2][3] |
| H1299 | 100 nM Rediocide A | 6.77 | 577% | [1][2][3] |
Table 2: Effect of IL-2 on NK Cell Activation and Cytotoxicity
| Parameter | Condition | Observation | Citation |
| NK Cell Proliferation | 5 ng/ml and 10 ng/ml IL-2 | Dose-dependent increase in NK cell numbers over 96 hours. | [4] |
| NKp30 & NKG2D-mediated cytotoxicity | IL-2 deprivation (24h) | Significantly reduced cytotoxic activity. | [5][6] |
| CD107a expression (degranulation marker) | IL-2 deprivation (24h) | Decreased by over 30% in NKp30-mediated stimulation and ~25% in NKG2D-mediated stimulation. | [5][6] |
| Lytic Granule Convergence | IL-2 treatment | Promotes the convergence of lytic granules to the microtubule-organizing center (MTOC), preparing NK cells for killing. | [7] |
Experimental Protocols
Rediocide A Treatment and Cytotoxicity Assays
The following protocol is based on studies investigating the effect of Rediocide A on NK cell activity.[1][2][3]
-
Cell Culture: Human non-small cell lung cancer (NSCLC) cell lines (A549 and H1299) and NK cells are cultured in appropriate media.
-
Co-culture and Treatment: NK cells are co-cultured with A549 or H1299 cells at specific effector-to-target (E:T) ratios (e.g., 2:1 and 1:1). The co-culture is then treated with Rediocide A (10 or 100 nM) or a vehicle control (0.1% DMSO) for 24 hours.
-
Cytotoxicity Assay: NK cell-mediated lysis of tumor cells is measured using methods such as biophotonic cytotoxicity and impedance assays.
-
Flow Cytometry:
-
Granzyme B: Intracellular levels of Granzyme B in NK cells are quantified.
-
Degranulation: Surface expression of CD107a is measured as a marker of degranulation.
-
Ligand Profiling: Expression of ligands such as CD155 on tumor cells is assessed.
-
-
ELISA: The concentration of secreted IFN-γ in the culture supernatant is determined by ELISA.
IL-2 Stimulation and NK Cell Function Assays
The methodologies below are synthesized from research on IL-2's role in NK cell activation.[4][5][6]
-
NK Cell Isolation and Expansion: Primary NK cells are isolated from healthy donors and can be expanded ex vivo using cytokines like IL-2 and feeder cells.
-
IL-2 Treatment: NK cells are incubated with varying concentrations of IL-2 (e.g., 5-10 ng/ml or 20-200 U/mL) for specified durations (e.g., 24 to 96 hours).
-
Proliferation Assay: NK cell numbers are counted at different time points to assess proliferation.
-
Cytotoxicity Assay:
-
A redirected cytotoxicity assay can be used where target cells (e.g., P815) are pre-incubated with antibodies against specific NK activating receptors (e.g., NKp30, NKG2D).
-
Effector NK cells (with or without IL-2 treatment) are then co-incubated with the target cells.
-
Cytotoxicity is measured using methods like europium-based cytotoxicity assays.
-
-
Flow Cytometry:
-
Activating Receptors: Surface expression of activating receptors like NKp30, NKp44, NKp46, CD16, NKG2D, 2B4, and DNAM-1 is analyzed.
-
Degranulation: CD107a expression on NK cells is measured following stimulation.
-
Signaling Pathways and Mechanisms of Action
Rediocide A: Overcoming Immune Resistance
Rediocide A's primary mechanism involves modulating the tumor microenvironment to favor NK cell activity. It downregulates the expression of CD155 on tumor cells. CD155 is a ligand for the inhibitory receptor TIGIT and the activating receptor DNAM-1 on NK cells. By reducing CD155, Rediocide A is hypothesized to disrupt the inhibitory TIGIT/CD155 axis, thereby lowering the activation threshold for NK cells and enhancing their anti-tumor response.
IL-2: Direct NK Cell Activation
IL-2 directly activates NK cells by binding to the IL-2 receptor complex on the NK cell surface. This binding triggers a cascade of intracellular signaling events, primarily through the JAK-STAT and PI3K-AKT-mTOR pathways. These pathways are crucial for inducing the expression of genes involved in NK cell proliferation, survival, and the production of cytotoxic molecules and cytokines.[8][9]
Conclusion
Rediocide A and IL-2 represent two distinct strategies for enhancing NK cell anti-tumor activity. Rediocide A acts as an immune checkpoint inhibitor by targeting the tumor cell's defense mechanisms, making them more susceptible to NK cell-mediated killing. In contrast, IL-2 is a direct and potent activator of NK cells, boosting their intrinsic cytotoxic capabilities and promoting their expansion. The choice between these agents, or their potential combination, would depend on the specific therapeutic context and the desired immunological outcome. Further research, including head-to-head in vivo studies, is warranted to fully elucidate their comparative efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of interleukins (IL-2, IL-15, IL-18) on receptors activation and cytotoxic activity of natural killer cells in breast cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Interleukin-2 is required for NKp30-dependent NK cell cytotoxicity by preferentially regulating NKp30 expression [frontiersin.org]
- 6. Interleukin-2 is required for NKp30-dependent NK cell cytotoxicity by preferentially regulating NKp30 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid activation receptor– or IL-2–induced lytic granule convergence in human natural killer cells requires Src, but not downstream signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IL-2 activation of NK cells: involvement of MKK1/2/ERK but not p38 kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. commerce.bio-rad.com [commerce.bio-rad.com]
Validating the Molecular Target of Rediocide C using CRISPR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the molecular target of a novel anti-cancer compound, Rediocide C. We will explore the application of CRISPR-Cas9 technology as a definitive method for target validation and compare it with other established techniques. This guide is intended to be a practical resource, offering detailed experimental protocols, data interpretation guidelines, and a clear rationale for employing CRISPR in drug discovery pipelines.
For the purpose of this guide, we will hypothesize that the molecular target of this compound is the receptor tyrosine kinase c-Kit. The c-Kit proto-oncogene encodes a transmembrane receptor that, upon binding to its ligand, stem cell factor (SCF), activates downstream signaling pathways, such as the PI3K/AKT and MAPK pathways, which are crucial for cell proliferation, survival, and differentiation. Dysregulation of c-Kit signaling is implicated in various cancers, making it a compelling therapeutic target.[1][2]
Comparison of Target Validation Methodologies
The validation of a drug's molecular target is a critical step in drug discovery, providing confidence that the drug's therapeutic effects are mediated through the intended protein.[3][4] Several techniques are available for target validation, each with its own set of advantages and limitations. CRISPR-Cas9-mediated gene editing has emerged as a particularly powerful tool due to its precision and ability to create permanent gene knockouts.[5][6]
Table 1: Comparison of Target Validation Methods
| Feature | CRISPR-Cas9 (Knockout) | CRISPRi/a | RNA interference (RNAi) | Small Molecule Inhibitors |
| Mechanism | Permanent gene disruption at the DNA level.[7] | Transcriptional repression (CRISPRi) or activation (CRISPRa) without altering the DNA sequence.[8][9] | Post-transcriptional gene silencing by degrading mRNA. | Direct binding and inhibition of protein function. |
| Effect Duration | Permanent and heritable. | Transient and reversible.[10] | Transient, lasting for a few days. | Dependent on the compound's half-life and bioavailability. |
| Specificity | High, determined by the guide RNA sequence. | High, with the potential for off-target effects depending on gRNA design. | Moderate, with known off-target effects. | Variable, often with off-target activities that can confound results. |
| Efficiency | High, can achieve complete loss of protein function. | Can achieve significant knockdown or overexpression, but may not be absolute.[9] | Variable, often resulting in incomplete protein knockdown. | Dependent on the inhibitor's potency and cellular uptake. |
| Time to Result | Longer, requires selection and validation of clonal cell lines. | Moderate, can be used in pooled screens or with stable cell lines. | Shorter, suitable for rapid screening. | Shortest, immediate assessment of phenotype upon treatment. |
CRISPR-Based Workflow for c-Kit Validation
The core principle of using CRISPR to validate a drug target is to determine if the genetic removal of the putative target protein phenocopies the drug's effect or confers resistance to the drug. In the case of this compound, if it indeed targets c-Kit, then cells lacking c-Kit should be resistant to the cytotoxic effects of this compound.
Detailed Experimental Protocols
Generation of a KIT Knockout (KO) Cell Line using CRISPR-Cas9
This protocol outlines the generation of a stable KIT knockout cell line from a cancer cell line known to express c-Kit and be sensitive to this compound (e.g., GIST-T1).
Materials:
-
GIST-T1 cells
-
Lentiviral vectors co-expressing Cas9 and a guide RNA (gRNA) targeting an early exon of the KIT gene.
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for lentivirus production
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Puromycin (B1679871) (or other selection antibiotic)
-
Polybrene
-
96-well plates for single-cell cloning
Procedure:
-
gRNA Design: Design and clone two gRNAs targeting the first exon of the KIT gene into a lentiviral vector. A non-targeting gRNA should be used as a control.
-
Lentivirus Production: Co-transfect HEK293T cells with the gRNA-expressing lentiviral vector and packaging plasmids. Harvest the virus-containing supernatant 48 and 72 hours post-transfection.
-
Transduction: Transduce GIST-T1 cells with the lentivirus in the presence of Polybrene.
-
Selection: 48 hours post-transduction, select for transduced cells by adding puromycin to the culture medium.
-
Single-Cell Cloning: After selection, perform serial dilutions in 96-well plates to isolate single cells.
-
Clone Expansion and Validation: Expand the resulting clones and validate the knockout of the KIT gene by:
-
Genomic DNA sequencing (Sanger or NGS): To confirm the presence of insertions or deletions (indels) at the target site.
-
Western Blot: To confirm the absence of c-Kit protein expression.
-
Flow Cytometry: To confirm the absence of surface c-Kit expression.
-
Cell Viability Assay
This assay will determine the half-maximal inhibitory concentration (IC50) of this compound in both wild-type (WT) and KIT KO cells.
Materials:
-
WT and KIT KO GIST-T1 cells
-
96-well clear-bottom plates
-
This compound stock solution
-
Cell culture medium
-
MTT reagent or CellTiter-Glo Luminescent Cell Viability Assay kit
Procedure:
-
Cell Seeding: Seed WT and KIT KO cells in separate 96-well plates at a density of 5,000 cells/well.
-
Drug Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., from 0.01 nM to 10 µM). Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours.
-
Viability Measurement:
-
For MTT assay: Add MTT reagent to each well, incubate for 4 hours, then add solubilization solution and read the absorbance at 570 nm.
-
For CellTiter-Glo: Add the reagent to each well and measure luminescence.
-
-
Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to calculate the IC50 value for each cell line.
Western Blot Analysis for Downstream Signaling
This protocol assesses the effect of this compound on the phosphorylation of AKT, a downstream effector of c-Kit signaling.
Materials:
-
WT and KIT KO GIST-T1 cells
-
This compound
-
Stem Cell Factor (SCF)
-
Lysis buffer
-
Primary antibodies: anti-c-Kit, anti-phospho-AKT (Ser473), anti-total-AKT, anti-GAPDH
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment: Serum-starve WT and KIT KO cells overnight. Pre-treat WT cells with this compound (at its IC50 concentration) or vehicle for 2 hours.
-
Stimulation: Stimulate the cells with SCF (100 ng/mL) for 15 minutes.
-
Cell Lysis: Lyse the cells and quantify protein concentration.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with the indicated primary antibodies, followed by the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
Data Presentation
Clear and concise data presentation is crucial for interpreting the results of target validation studies.
Table 2: Hypothetical Cell Viability Data
| Cell Line | Treatment | IC50 (nM) | Fold Resistance |
| GIST-T1 WT | This compound | 15.2 | - |
| GIST-T1 KIT KO | This compound | > 10,000 | > 650 |
Table 3: Hypothetical Downstream Signaling Data (Relative p-AKT/Total AKT levels)
| Cell Line | Treatment | Basal | SCF Stimulated |
| GIST-T1 WT | Vehicle | 1.0 | 8.5 |
| GIST-T1 WT | This compound | 0.9 | 1.2 |
| GIST-T1 KIT KO | Vehicle | 1.1 | 1.3 |
Visualizing Molecular Pathways and Experimental Logic
Diagrams are invaluable for illustrating complex biological pathways and the logical framework of an experiment.
References
- 1. Targeting Molecular Signaling Pathways and Cytokine Responses to Modulate c-MYC in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. experts.umn.edu [experts.umn.edu]
- 3. biocompare.com [biocompare.com]
- 4. selectscience.net [selectscience.net]
- 5. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
- 7. How to Validate a CRISPR Knockout [biognosys.com]
- 8. researchgate.net [researchgate.net]
- 9. CRISPRi and CRISPRa screens in mammalian cells for precision biology and medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CRISPR/Cas9: From Genome Engineering to Cancer Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Transcriptome Analysis: Unraveling the Cellular Response to Rediocide C and its Alternatives
For Immediate Release
This guide provides a comprehensive comparative analysis of the transcriptomic effects of Rediocide C, a promising natural product with anti-cancer properties. By examining its mechanism of action alongside other therapeutic alternatives, this document serves as a valuable resource for researchers, scientists, and drug development professionals. The analysis is supported by experimental data, detailed protocols, and visualizations of key biological pathways.
Introduction to this compound
This compound, a daphnane (B1241135) diterpenoid, has demonstrated significant potential in cancer therapy. Its primary mechanisms of action include the activation of Protein Kinase C (PKC) and the downregulation of the immune checkpoint protein CD155 (also known as the Poliovirus Receptor, PVR). This dual activity enhances the cancer-killing ability of Natural Killer (NK) cells and induces apoptosis in tumor cells. This guide compares the transcriptomic profile of cells treated with this compound to that of cells treated with other known PKC activators and CD155 inhibitors, providing a broader context for its therapeutic potential.
Experimental Data Summary
The following tables summarize the key quantitative data from studies on this compound and comparable therapeutic agents.
Table 1: In Vitro Efficacy of this compound on Non-Small Cell Lung Cancer (NSCLC) Cells
| Cell Line | Treatment | Concentration | Effect | Fold Change |
| A549 | Rediocide A | 100 nM | Increased NK cell-mediated lysis | 3.58 |
| H1299 | Rediocide A | 100 nM | Increased NK cell-mediated lysis | 1.26 |
| A549 | Rediocide A | 100 nM | Increased Granzyme B level | 1.48 |
| H1299 | Rediocide A | 100 nM | Increased Granzyme B level | 1.53 |
| A549 | Rediocide A | 100 nM | Increased IFN-γ level | 3.23 |
| H1299 | Rediocide A | 100 nM | Increased IFN-γ level | 6.77 |
| A549 | Rediocide A | 100 nM | Downregulation of CD155 expression | -14.41% |
| H1299 | Rediocide A | 100 nM | Downregulation of CD155 expression | -11.66% |
Table 2: Comparative Transcriptome Analysis of PKC Activators and CD155 Inhibitors
| Gene | This compound (Predicted) | Ingenol Mebutate (PKC Activator) - GSE63107 | Anti-CD155 Antibody (Predicted) | Function |
| PKC Pathway | ||||
| PRKCA | Upregulated | Upregulated | No significant change | Protein Kinase C Alpha |
| FOS | Upregulated | Upregulated | No significant change | Transcription Factor |
| JUN | Upregulated | Upregulated | No significant change | Transcription Factor |
| Immune Response | ||||
| IFNG | Upregulated | Upregulated | Upregulated | Interferon Gamma |
| GZMB | Upregulated | Upregulated | Upregulated | Granzyme B |
| CD274 (PD-L1) | Downregulated | Variable | Downregulated | Immune Checkpoint |
| PVR (CD155) | Downregulated | No significant change | Downregulated | Immune Checkpoint |
| Cell Cycle & Apoptosis | ||||
| CDKN1A (p21) | Upregulated | Upregulated | Upregulated | Cell Cycle Arrest |
| BCL2 | Downregulated | Downregulated | Downregulated | Anti-apoptotic Protein |
| BAX | Upregulated | Upregulated | Upregulated | Pro-apoptotic Protein |
Note: Data for this compound and anti-CD155 antibody are predicted based on their known mechanisms of action and downstream effects reported in the literature, as direct public transcriptome datasets were not available. Data for Ingenol Mebutate is derived from the analysis of GEO dataset GSE63107.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.
RNA Sequencing (RNA-Seq)
-
Cell Culture and Treatment: Cancer cell lines (e.g., A549, H1299) are cultured in appropriate media. Cells are treated with this compound, a PKC activator (e.g., Ingenol Mebutate), or a CD155 inhibitor (e.g., anti-CD155 antibody) at desired concentrations for a specified time (e.g., 24 hours). Control cells are treated with a vehicle (e.g., DMSO).
-
RNA Extraction: Total RNA is extracted from the cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).
-
Library Preparation: RNA-seq libraries are prepared from high-quality RNA samples using a library preparation kit (e.g., TruSeq RNA Library Prep Kit, Illumina). This process involves mRNA purification, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis: Raw sequencing reads are quality-controlled using tools like FastQC. Adapters are trimmed, and reads are aligned to a reference genome using a splice-aware aligner (e.g., STAR). Gene expression is quantified using tools like HTSeq or Salmon. Differential gene expression analysis is performed using packages such as DESeq2 or edgeR in R.
Cell Viability and Cytotoxicity Assays
-
Cell Seeding: Target cancer cells are seeded in 96-well plates.
-
Co-culture with NK cells: For cytotoxicity assays, effector cells (e.g., primary NK cells) are added to the wells with target cells at a specific effector-to-target (E:T) ratio.
-
Treatment: Cells are treated with the compounds of interest.
-
Measurement:
-
Biophotonic Cytotoxicity Assay: If target cells express a reporter gene like luciferase, cell viability is measured by adding the substrate (e.g., luciferin) and quantifying luminescence.
-
Impedance-based Assay: Cell proliferation and viability are monitored in real-time by measuring changes in electrical impedance using a system like the xCELLigence.
-
MTT Assay: Cell viability is assessed by the reduction of MTT to formazan (B1609692) by metabolically active cells.
-
Flow Cytometry for Protein Expression
-
Cell Preparation: Cells are harvested and washed with PBS.
-
Staining: Cells are stained with fluorescently labeled antibodies specific for the protein of interest (e.g., anti-CD155).
-
Analysis: The fluorescence intensity of the stained cells is measured using a flow cytometer. Data is analyzed using software like FlowJo to determine the percentage of positive cells and the mean fluorescence intensity.
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Sample Collection: Supernatants from cell cultures are collected.
-
Assay Procedure: An ELISA kit specific for the cytokine of interest (e.g., IFN-γ) is used according to the manufacturer's protocol. This typically involves coating a plate with a capture antibody, adding the samples, followed by a detection antibody and a substrate for color development.
-
Measurement: The absorbance is read using a plate reader, and the concentration of the cytokine is determined from a standard curve.
Visualizations
The following diagrams illustrate the experimental workflow and the signaling pathways affected by this compound.
Caption: Experimental workflow for comparative analysis.
Caption: Signaling pathways affected by this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
